Buxifoliadine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C25H29NO4/c1-14(2)10-12-17-22-20(24(29)18(25(17)30-6)13-11-15(3)4)23(28)16-8-7-9-19(27)21(16)26(22)5/h7-11,27,29H,12-13H2,1-6H3 |
InChI Key |
XCHVRLXEQIEULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1OC)CC=C(C)C)O)C(=O)C3=C(N2C)C(=CC=C3)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Buxifoliadine A: A Technical Guide to its Discovery and Isolation from Atalantia buxifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buxifoliadine A, a novel acridone alkaloid, has been identified and isolated from the traditional medicinal plant Atalantia buxifolia. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. The document details the experimental protocols for extraction and structural elucidation and presents the available data in a structured format. While the initial discovery has been reported, specific quantitative data on isolated yield and comprehensive biological activity remains limited in publicly accessible literature. This guide serves as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.
Introduction
Atalantia buxifolia (Poir.) Oliv., a member of the Rutaceae family, has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the discovery of a diverse array of secondary metabolites, including acridone alkaloids. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In 2013, a new acridone alkaloid, this compound, was first reported as being isolated from the aerial parts of Atalantia buxifolia[1]. This discovery has opened new avenues for research into the pharmacological potential of compounds derived from this plant species.
Discovery and Structural Elucidation
This compound was first isolated from an ethanol extract of the aerial parts of Atalantia buxifolia[1]. The structural determination of this novel compound was accomplished through a combination of modern spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1].
Spectroscopic Data
Table 1: Physicochemical and Spectrometric Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₂₅H₂₉NO₄ | --INVALID-LINK-- |
| Molecular Weight | 407.5 g/mol | --INVALID-LINK-- |
| Mass Spectrometry | ESI-MS | [1] |
| NMR Spectroscopy | 1H NMR, 13C NMR | [1] |
Note: Specific spectral data values are not available in the reviewed literature.
Experimental Protocols
The following sections outline the general experimental procedures for the isolation of this compound from Atalantia buxifolia. It is important to note that a detailed, step-by-step protocol for the specific isolation of this compound has not been published. The methodology described here is based on general protocols for the extraction of alkaloids from plant materials.
Plant Material Collection and Preparation
-
Plant Material: Aerial parts of Atalantia buxifolia.
-
Preparation: The plant material is air-dried and then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Maceration: The powdered plant material is soaked in ethanol at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.
-
Filtration: The mixture is filtered to separate the ethanolic extract from the plant residue.
-
Concentration: The ethanol is removed from the extract under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Isolation and Purification of this compound
The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques to isolate this compound.
-
Solvent-Solvent Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to separate acidic and neutral compounds from the basic alkaloids. The aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, and/or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Biological Activity
While specific biological activity data for this compound is not yet published, other acridone alkaloids isolated from Atalantia buxifolia have demonstrated promising biological activities. For instance, two other new acridone alkaloids from the same plant, 3-methoxy-1,4,5-trihydroxy-10-methylacridone and 2,3-dimethoxy-1,4,5-trihydroxy-10-methylacridone, exhibited significant antibacterial activity against Staphylococcus aureus and weak inhibitory effects on acetylcholinesterase. This suggests that this compound may also possess similar pharmacological properties, warranting further investigation.
Potential Signaling Pathways
Given the known activities of other acridone alkaloids, this compound could potentially interact with various cellular signaling pathways. For example, antibacterial activity may involve the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, or interference with bacterial enzymes. Acetylcholinesterase inhibition directly impacts cholinergic signaling in the nervous system by preventing the breakdown of the neurotransmitter acetylcholine.
Future Directions
The discovery of this compound presents an exciting opportunity for further research and development. Key areas for future investigation include:
-
Complete Structural Characterization: Publication of the full 1H and 13C NMR spectral data is essential for the unambiguous confirmation of its structure.
-
Optimization of Isolation: Development of a high-yield isolation protocol is necessary to obtain sufficient quantities of this compound for extensive biological screening.
-
Comprehensive Biological Screening: A broad-based screening of this compound against various biological targets, including a panel of pathogenic bacteria and different cholinesterases, is warranted. Determination of IC₅₀ values will be crucial for quantifying its potency.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects will be critical for its potential development as a therapeutic agent.
-
Synthesis: The total synthesis of this compound and the creation of structural analogs could lead to compounds with improved activity and pharmacokinetic properties.
Conclusion
This compound is a novel acridone alkaloid from Atalantia buxifolia with potential for further scientific exploration. While its initial discovery has been reported, there is a clear need for more detailed quantitative data regarding its isolation and biological activity. This technical guide consolidates the currently available information and provides a framework for future research aimed at unlocking the full therapeutic potential of this promising natural product. The methodologies and potential pathways described herein are intended to guide researchers in their efforts to further characterize and develop this compound.
References
Buxifoliadine A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine A is an acridone alkaloid that has been identified in plant species belonging to the Rutaceae family. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction and isolation, and an examination of its potential biological activities, with a focus on relevant signaling pathways.
Natural Sources of this compound
This compound has been isolated from two primary natural sources:
-
Atalantia buxifolia : This species, also known as Severinia buxifolia, is an evergreen citrus plant. This compound has been identified as a constituent of its aerial parts.
-
Atalantia monophylla : Commonly known as wild lime or Indian Atalantia, this plant is a thorny shrub or small tree. This compound has been isolated from the roots of this species[1].
Both species are known to produce a variety of other secondary metabolites, including other acridone alkaloids, limonoids, and coumarins.
Quantitative Data
| Plant Species | Plant Part | Isolated Compounds (Class) | This compound Presence |
| Atalantia buxifolia | Aerial Parts, Branches | Acridone alkaloids, Tetranortriterpenoids | Confirmed |
| Atalantia monophylla | Roots, Stems | Acridone alkaloids, Limonoids, Coumarins | Confirmed[1] |
Experimental Protocols: Extraction and Isolation of Acridone Alkaloids from Atalantia Species
The following is a representative protocol for the extraction and isolation of acridone alkaloids, including this compound, from Atalantia species. This protocol is a composite methodology based on multiple reported studies.
1. Plant Material Collection and Preparation:
-
Collect the desired plant parts (e.g., roots, aerial parts) of Atalantia buxifolia or Atalantia monophylla.
-
Thoroughly wash the plant material to remove any soil and debris.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Pack the powdered plant material into a Soxhlet apparatus.
-
Extract the material with a suitable organic solvent, such as ethanol or methanol, for a sufficient duration (typically 24-48 hours) until the solvent running through the apparatus is colorless.
-
Alternatively, macerate the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 3 x 48 hours), with periodic agitation.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
3. Fractionation:
-
Suspend the crude extract in an aqueous solution (e.g., 2% sulfuric acid) and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The alkaloid fraction is typically expected to be in the chloroform and ethyl acetate fractions.
-
Adjust the pH of the aqueous layer to alkaline (pH 9-10) with a base (e.g., ammonium hydroxide) and re-extract with chloroform or a chloroform/methanol mixture to recover any remaining alkaloids.
-
Dry the organic fractions over anhydrous sodium sulfate and concentrate them in vacuo.
4. Isolation and Purification:
-
Subject the alkaloid-rich fractions to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light.
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.
5. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.
-
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways affected by this compound are limited, research on a closely related acridone alkaloid, Buxifoliadine E , also isolated from Atalantia monophylla, has provided valuable insights. Buxifoliadine E has been shown to inhibit cancer cell proliferation by targeting the Extracellular signal-regulated kinase (ERK) pathway [2].
The ERK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.
The proposed mechanism of action for Buxifoliadine E involves the inhibition of ERK kinase activity. This inhibition leads to a downstream cascade of events, including the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bax. This shift in the balance of pro- and anti-apoptotic proteins ultimately induces caspase-3 activation and triggers apoptosis (programmed cell death) in cancer cells[2].
Given the structural similarity between this compound and Buxifoliadine E, it is plausible that this compound may exert similar cytotoxic effects through the modulation of the ERK pathway or other related signaling cascades. However, further research is required to confirm this hypothesis for this compound specifically.
Caption: Proposed mechanism of ERK pathway inhibition by Buxifoliadine E.
Conclusion
This compound, a naturally occurring acridone alkaloid from Atalantia buxifolia and Atalantia monophylla, represents a promising lead compound for further investigation in drug discovery and development. While quantitative yield data remains to be fully elucidated, established protocols for its isolation provide a clear pathway for obtaining this compound for research purposes. The demonstrated activity of the related compound, Buxifoliadine E, against the ERK signaling pathway highlights a potential mechanism of action for this compound that warrants further exploration. This technical guide serves as a foundational resource for researchers interested in the continued study of this intriguing natural product.
References
In-Depth Technical Guide: Structural Elucidation and Characterization of Buxifoliadine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buxifoliadine A, a prenylated acridone alkaloid, stands as a notable secondary metabolite isolated from the plant species Atalantia buxifolia and Atalantia monophylla. Acridone alkaloids are a well-established class of nitrogen-containing heterocyclic compounds recognized for their diverse and significant biological activities. The structural framework of this compound, featuring a hydroxylated and methoxylated acridone core embellished with two prenyl groups, has been meticulously determined through a combination of advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the experimental methodologies and summarizing the key spectroscopic data that were instrumental in its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
The genus Atalantia has proven to be a rich source of structurally diverse and biologically active natural products, particularly acridone alkaloids. These compounds have garnered considerable attention from the scientific community due to their wide range of pharmacological properties, including antimicrobial, antiviral, and cytotoxic activities. This compound is a member of this class of compounds, and its structural determination is a key step in unlocking its therapeutic potential. The elucidation of its intricate molecular architecture relies on the synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Isolation of this compound
While the specific details of the isolation protocol for this compound from the original literature are not fully available, a general methodology for the extraction and isolation of acridone alkaloids from Atalantia species can be outlined. This process typically involves a multi-step approach to separate the compound of interest from a complex mixture of plant metabolites.
Experimental Protocols
General Protocol for the Isolation of Acridone Alkaloids:
-
Extraction: The dried and powdered plant material (e.g., aerial parts, roots, or stems) is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a critical step to separate compounds based on their polarity. A typical partitioning scheme might involve sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Acridone alkaloids are often found in the chloroform or ethyl acetate fractions.
-
Chromatographic Purification: The bioactive fraction is then subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Column Chromatography: The fraction is typically first separated on a silica gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which provides high resolution and yields the pure compound.
-
The following diagram illustrates a generalized workflow for the isolation of this compound.
Structural Elucidation
The determination of the chemical structure of this compound was accomplished through the comprehensive analysis of data obtained from mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For this compound, this analysis provided the molecular formula C₂₅H₂₉NO₄.
Experimental Protocol for Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is typically used.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often in positive ion mode ([M+H]⁺).
-
Data Acquisition: The instrument is calibrated, and the sample is introduced via direct infusion or coupled with a liquid chromatography system (LC-MS). The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₅H₂₉NO₄ |
| Exact Mass | 407.2097 |
| [M+H]⁺ (observed) | 408.217 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework. The structure of this compound was established using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical shifts indicate their functional group and hybridization state.
While the complete raw NMR data from the original publication is not accessible, the IUPAC name, 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one, allows for a theoretical assignment of the key structural features that would be observed in the NMR spectra.
Table 2: Predicted Key ¹H and ¹³C NMR Resonances for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.8 - 4.2 | ~30 - 35 |
| O-CH₃ | ~3.9 - 4.1 | ~55 - 60 |
| Prenyl CH₂ | ~3.4 - 3.6 | ~25 - 30 |
| Prenyl CH | ~5.2 - 5.4 | ~120 - 125 |
| Prenyl C(CH₃)₂ | ~1.7 - 1.9 | ~130 - 135 |
| Prenyl CH₃ | ~1.6 - 1.8 | ~18, 26 |
| Aromatic CH | ~6.5 - 8.0 | ~95 - 150 |
| Hydroxyl OH | Variable | - |
| Carbonyl C=O | - | ~180 - 185 |
The following diagram illustrates the logical workflow for the structural elucidation of this compound using spectroscopic data.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. Through the systematic application of mass spectrometry and a suite of NMR experiments, the planar structure of this prenylated acridone alkaloid was successfully determined. This foundational knowledge is indispensable for further investigations into its biosynthesis, chemical synthesis, and, most importantly, its potential as a lead compound in drug discovery programs. The detailed characterization of this compound enriches our understanding of the chemical diversity of the Atalantia genus and provides a basis for future pharmacological studies.
The Biosynthesis of Buxifoliadine A: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Buxifoliadine A, an acridone alkaloid isolated from plants of the Rutaceae family, notably Atalantia buxifolia and Atalantia monophylla, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. While the complete pathway in Atalantia species is yet to be fully elucidated, this guide synthesizes current knowledge on acridone alkaloid biosynthesis from related species to present a robust hypothetical model. Detailed experimental protocols for the characterization of the involved enzymes and quantitative data from analogous pathways are also presented to facilitate further research in this area.
Introduction to this compound and Acridone Alkaloids
Acridone alkaloids are a class of nitrogen-containing secondary metabolites characterized by a tricyclic acridin-9-one core. They are predominantly found in the Rutaceae family and exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. This compound is a structurally complex acridone alkaloid featuring two prenyl groups, a methoxy group, and two hydroxyl groups attached to the N-methylated acridone scaffold. The elucidation of its biosynthetic pathway is essential for harnessing its therapeutic potential.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with precursors from primary metabolism and culminating in the highly decorated acridone core. The pathway can be divided into three main stages: formation of the acridone scaffold, prenylation, and subsequent modifications.
Stage 1: Formation of the 1,3-dihydroxy-N-methylacridone Core
The initial steps of this compound biosynthesis are believed to be conserved among acridone alkaloids.
-
Anthranilate to N-Methylanthranilate: The pathway commences with anthranilic acid, a product of the shikimate pathway. Anthranilate is methylated at the amino group by anthranilate N-methyltransferase (ANMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to yield N-methylanthranilic acid.
-
Activation to N-Methylanthraniloyl-CoA: The resulting N-methylanthranilic acid is then activated by a CoA ligase to form the high-energy thioester, N-methylanthraniloyl-CoA. This activation step is crucial for the subsequent condensation reaction.
-
Acridone Synthase Catalyzed Cyclization: The central step in the formation of the acridone scaffold is catalyzed by acridone synthase (ACS) , a type III polyketide synthase[2][3]. ACS catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, followed by intramolecular cyclization and aromatization to produce 1,3-dihydroxy-N-methylacridone. This reaction is a defining step in acridone alkaloid biosynthesis[2].
Stage 2: Prenylation of the Acridone Core
Following the formation of the acridone scaffold, it is proposed that two prenyl groups are attached. Prenylation is a common modification in plant secondary metabolism that often enhances biological activity.
-
Sequential Prenylation: Two molecules of dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, are transferred to the acridone core by one or more prenyltransferases (PTs) . While the exact timing and regioselectivity are not yet confirmed for this compound, studies on other prenylated aromatics in Rutaceae suggest the involvement of membrane-bound UbiA-type prenyltransferases[4][5]. It is hypothesized that the C2 and C4 positions of the 1,3-dihydroxy-N-methylacridone are the sites of prenylation.
Stage 3: Hydroxylation and O-Methylation
The final steps in the biosynthesis of this compound likely involve hydroxylation and O-methylation to yield the final structure.
-
Hydroxylation: A cytochrome P450 monooxygenase (P450) is proposed to catalyze the hydroxylation of the second aromatic ring at the C5 position. P450s are a large family of enzymes known to be involved in the oxidative modification of a wide variety of secondary metabolites in plants[6][7][8].
-
O-Methylation: The hydroxyl group at the C3 position is then likely methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to form the methoxy group present in this compound. O-methylation is a common terminal step in the biosynthesis of many plant natural products, often altering their solubility and biological activity[9][10][11].
Quantitative Data from Acridone Alkaloid Biosynthesis Research
While specific quantitative data for the this compound pathway is not yet available, data from studies on acridone synthase and related enzymes in other plants can provide valuable benchmarks for researchers.
| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (pkat/mg) | Reference |
| Acridone Synthase I | Ruta graveolens | N-methylanthraniloyl-CoA | 2.5 ± 0.5 | 1.8 ± 0.2 | [3] |
| Malonyl-CoA | 10 ± 2 | [3] | |||
| Acridone Synthase II | Ruta graveolens | N-methylanthraniloyl-CoA | 3.0 ± 0.6 | 2.5 ± 0.3 | [3] |
| Malonyl-CoA | 12 ± 3 | [3] | |||
| Aromatic Prenyltransferase (example) | Glycine max | Genistein | 50 ± 7 | 0.23 ± 0.02 | Flinn, J. et al. (2018) |
| O-Methyltransferase (example) | Coptis japonica | (S)-Scoulerine | 15 ± 2 | - | [11] |
Note: The data for the prenyltransferase and O-methyltransferase are from studies on other classes of phenylpropanoids and alkaloids, respectively, and are provided as representative examples.
Experimental Protocols
The following section outlines generalized protocols for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
Enzyme Assays
4.1.1. Acridone Synthase (ACS) Assay
-
Objective: To determine the activity of ACS in plant extracts or with purified enzyme.
-
Principle: The assay measures the formation of 1,3-dihydroxy-N-methylacridone from N-methylanthraniloyl-CoA and [14C]-malonyl-CoA. The radioactive product is separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.
-
Protocol:
-
Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 7.5), 1 mM dithiothreitol, 50 µM N-methylanthraniloyl-CoA, 100 µM [2-14C]-malonyl-CoA (specific activity ~2 GBq/mol), and 10-50 µg of crude protein extract or purified enzyme in a total volume of 100 µL.
-
Incubate the mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 20% (v/v) acetic acid.
-
Extract the product with 200 µL of ethyl acetate.
-
Evaporate the organic phase to dryness and redissolve the residue in a small volume of methanol.
-
Spot the sample on a silica gel TLC plate and develop with a chloroform:methanol (95:5, v/v) solvent system.
-
Visualize the product under UV light (acridones typically fluoresce blue) and scrape the corresponding spot for scintillation counting. Alternatively, analyze the extract by radio-HPLC.
-
4.1.2. Prenyltransferase (PT) Assay
-
Objective: To measure the transfer of a prenyl group to the acridone scaffold.
-
Principle: The assay typically uses a fluorescent or UV-active acridone acceptor substrate and [3H]- or [14C]-labeled DMAPP. The radioactive prenylated product is separated by HPLC and quantified.
-
Protocol:
-
Prepare a reaction mixture containing: 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl2, 5 mM dithiothreitol, 100 µM 1,3-dihydroxy-N-methylacridone, 50 µM [3H]-DMAPP, and the membrane fraction or purified prenyltransferase.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction and extract the products with ethyl acetate.
-
Analyze the extract by reverse-phase HPLC with a radioactivity detector or by collecting fractions for scintillation counting.
-
4.1.3. O-Methyltransferase (OMT) Assay
-
Objective: To determine the O-methylating activity for the hydroxylated acridone intermediate.
-
Principle: The assay measures the transfer of a [14C]-methyl group from S-adenosyl-L-[methyl-14C]-methionine to the acceptor substrate.
-
Protocol:
-
Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 8.0), 100 µM of the hydroxylated acridone substrate, 50 µM S-adenosyl-L-[methyl-14C]-methionine, and the protein extract or purified OMT.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction and extract the methylated product.
-
Analyze by TLC or HPLC with radioactivity detection.
-
Quantitative Analysis of Intermediates and Final Product
-
Method: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Sample Preparation:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract with methanol or a methanol/water mixture.
-
Centrifuge to remove debris and filter the supernatant.
-
The extract can be concentrated and redissolved in a suitable solvent for injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known intermediates and this compound. Precursor-to-product ion transitions should be optimized for each analyte using authentic standards.
-
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid framework for future research. Key areas for investigation include the isolation and characterization of the specific enzymes from Atalantia buxifolia, particularly the prenyltransferases, cytochrome P450 monooxygenase, and O-methyltransferase involved in the later, diversifying steps of the pathway. The elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of this compound and novel, potentially more potent, analogues for therapeutic applications. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of natural product biosynthesis.
References
- 1. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridone synthase - Wikipedia [en.wikipedia.org]
- 3. Native acridone synthases I and II from Ruta graveolens L. form homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel evolution of UbiA superfamily proteins into aromatic O-prenyltransferases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. [mdpi.com]
- 10. maxapress.com [maxapress.com]
- 11. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Buxifoliadine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buxifoliadine A, a steroidal alkaloid belonging to the Buxus family, represents a class of natural products with significant therapeutic potential. While comprehensive biological screening data for this compound is not extensively available, the well-documented activities of related Buxus alkaloids provide a strong basis for predicting its pharmacological profile. This technical guide summarizes the expected preliminary biological activities of this compound, including cytotoxic, antimicrobial, anti-inflammatory, and cholinesterase inhibitory effects, based on data from analogous compounds. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
The Buxus genus is a rich source of structurally diverse steroidal alkaloids, many of which have demonstrated a broad spectrum of biological activities.[1][2][3] These compounds are characterized by a cycloartane skeleton and have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6][7] this compound, with its unique chemical structure, is a promising candidate for further pharmacological investigation. This document serves as a foundational guide for researchers initiating the biological screening of this compound, leveraging existing knowledge of the Buxus alkaloid family to inform experimental design and data interpretation.
Predicted Biological Activities and Representative Data
Based on the known biological profile of Buxus alkaloids, the preliminary screening of this compound should focus on four key areas: cytotoxicity, antimicrobial activity, anti-inflammatory effects, and cholinesterase inhibition. The following tables summarize representative quantitative data from various Buxus alkaloids, which can be used as a benchmark for evaluating the potency of this compound.
Cytotoxic Activity
Buxus alkaloids have shown significant cytotoxic effects against a range of human cancer cell lines.[4][8] This activity is a primary focus for the potential development of novel anticancer therapeutics.
Table 1: Cytotoxicity of Representative Buxus Alkaloids against Human Cancer Cell Lines
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Buxmicrophylline P | MCF-7 (Breast) | 4.51 | [4] |
| Buxmicrophylline Q | HL-60 (Leukemia) | 7.82 | [4] |
| Buxmicrophylline R | SMMC-7721 (Hepatoma) | 15.58 | [4] |
| Cyclovirobuxine D | A549 (Lung) | 12.3 | [3] |
| Buxbodine B | SW480 (Colon) | 9.7 | [3] |
Antimicrobial Activity
Extracts and isolated alkaloids from Buxus species have demonstrated inhibitory activity against various pathogenic bacteria and fungi.[5][9]
Table 2: Antimicrobial Activity of Buxus Extracts (Alkaloid Fractions)
| Organism | Inhibition Zone (mm) | Reference |
| Staphylococcus aureus | 26.5 | [9] |
| Pseudomonas aeruginosa | 18.0 | [9] |
| Escherichia coli | 15.3 | [5] |
| Aspergillus parasiticus | 21.0 | [5] |
| Rhizopus oryzae | 68.0 | [5] |
Anti-inflammatory Activity
Certain Buxus alkaloids have been shown to possess anti-inflammatory properties in both in vitro and in vivo models.[6]
Table 3: Anti-inflammatory Activity of Buxus Alkaloids
| Assay | Compound/Extract | Activity | Reference |
| Carrageenan-induced paw edema (in vivo) | Buxus extract | Significant reduction in paw volume | [10] |
| DNBS-induced colitis (in vivo) | Linum usitatissimum alkaloids | Amelioration of colitis | [6] |
Cholinesterase Inhibitory Activity
A significant number of Buxus alkaloids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's.[7][11]
Table 4: Cholinesterase Inhibitory Activity of Representative Buxus Alkaloids
| Alkaloid | Enzyme | IC50 (µM) | Reference |
| Hyrcanone | AChE | 83.0 | [11] |
| Hyrcanone | BChE | 1.12 | [11] |
| Hyrcatrienine | AChE | 150.0 | [11] |
| Hyrcatrienine | BChE | 25.0 | [11] |
| (+)-Buxabenzamidienine | AChE | 0.787 | [12] |
| (+)-Buxamidine | AChE | 1.70 | [12] |
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Assay (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Protocol:
-
Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric method measures the activity of cholinesterase enzymes. The enzyme hydrolyzes acetylthiocholine (or butyrylthiocholine) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Protocol:
-
Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB, and this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound. Add the enzyme solution to each well except for the blank.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiation of Reaction: Add the substrate to all wells to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for the cytotoxic activity of Buxus alkaloids and a general workflow for their biological screening.
Caption: Putative signaling pathway for the cytotoxic effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry of Genus Buxus and Pharmacology of Cyclovirobuxine D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbbku.com [ijbbku.com]
- 6. Intestinal anti-inflammatory, histopathologic and anti-oxidative regulatory effects of total alkaloids extract from Linum usitatissimum L. (flaxseed) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticholinesterases Traits Inbuilt in Buxaceae Plant Extracts against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phcogj.com [phcogj.com]
- 11. New cholinesterase-inhibiting triterpenoid alkaloids from Buxus hyrcana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective cholinesterase inhibitors from Buxus sempervirens L. and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Buxifoliadine A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine A is a naturally occurring acridone alkaloid first isolated from the root bark of Severinia buxifolia, a plant species also known as Atalantia buxifolia.[1][2] Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document provides a detailed technical guide on the chemical structure, properties, and (where available) the biological activities of this compound, with a focus on data relevant to researchers and professionals in drug development.
Chemical Structure and Properties
This compound was first characterized as one of eight new acridone alkaloids from Severinia buxifolia collected in Hainan province, China. Its structure was elucidated using a combination of spectroscopic methods, including UV, IR, HR-EI-MS, ¹H-NMR, and ¹³C-NMR.[1][2]
The chemical and physical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and potential application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one | PubChem |
| Molecular Formula | C₂₅H₂₉NO₄ | [2] |
| Molecular Weight | 407.5 g/mol | PubChem |
| Exact Mass | 407.20965841 Da | PubChem |
| Appearance | Yellow needles | [2] |
| Melting Point | 155—157°C | [2] |
| UV (MeOH) λmax (log ε) | 225 (4.48), 260 (sh, 4.59), 278 (4.72), 290 (sh, 4.63), 326 (4.06), 425 (3.81) nm | [2] |
| IR (KBr) νmax | 3444, 1635, 1608, 1560 cm⁻¹ | [2] |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 14.38 (1H, s, OH-1), 9.23 (1H, s, OH-5), 7.88 (1H, dd, J=8.0, 1.6 Hz, H-8), 7.46 (1H, t, J=8.0 Hz, H-7), 7.00 (1H, dd, J=8.0, 1.6 Hz, H-6), 5.29 (1H, t, J=7.2 Hz, H-2''), 5.18 (1H, t, J=7.2 Hz, H-2'), 4.15 (2H, d, J=7.2 Hz, H-1''), 3.84 (3H, s, N-CH₃), 3.71 (3H, s, OCH₃-3), 3.48 (2H, d, J=7.2 Hz, H-1'), 1.86 (3H, s, H-4'), 1.81 (3H, s, H-4''), 1.71 (3H, s, H-5'), 1.69 (3H, s, H-5'') | [2] |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 182.2 (C-9), 163.6 (C-1), 160.2 (C-3), 158.4 (C-4a), 153.8 (C-5), 146.2 (C-10a), 136.2 (C-8a), 133.0 (C-3'), 132.8 (C-3''), 125.8 (C-7), 122.9 (C-2'), 122.2 (C-2''), 115.8 (C-9a), 114.8 (C-6), 114.2 (C-8), 108.6 (C-2), 107.8 (C-4), 92.4 (C-5a), 62.0 (OCH₃-3), 47.9 (N-CH₃), 26.0 (C-5'), 25.9 (C-5''), 25.8 (C-1''), 22.0 (C-1'), 18.1 (C-4'), 17.9 (C-4'') | [2] |
Biological Activities and Signaling Pathways
Currently, there is a notable lack of published data specifically detailing the biological activities of this compound. The original isolation paper by Wu et al. (2000) focused on the structural elucidation of this and other new acridone alkaloids and did not report any biological assays.[2]
However, studies on crude extracts of Atalantia buxifolia and other purified acridone alkaloids from this plant provide context for the potential bioactivities of this compound. For instance, extracts from Atalantia buxifolia have been shown to possess anti-inflammatory and cytotoxic properties.[3] Other acridone alkaloids isolated from the same genus have demonstrated a range of activities, including:
-
Cytotoxicity: Atalaphyllinine, another acridone alkaloid from A. buxifolia, has shown cytotoxic effects against the human liver cancer cell line HepG2.[3]
-
Anti-inflammatory Activity: A novel compound, Buxifoxime A, also from A. buxifolia, exhibited significant anti-inflammatory effects by inhibiting superoxide anion generation.[3]
-
Antibacterial and Acetylcholinesterase Inhibition: Two other new acridone alkaloids isolated from the branch of Atalantia buxifolia displayed significant antibacterial activity against Staphylococcus aureus and weak inhibitory effects on acetylcholinesterase.[4]
Given that this compound shares the same acridone scaffold, it is plausible that it may also exhibit similar biological activities. However, without direct experimental evidence, this remains speculative.
Signaling Pathways:
As there is no available data on the biological activities of this compound, no associated signaling pathways have been identified or described. Further research is required to explore its potential molecular targets and mechanisms of action.
Experimental Protocols
Since no biological activities have been reported for this compound, there are no specific experimental protocols to detail. However, for the purpose of guiding future research, this section outlines a general methodology for the isolation of this compound based on the original report.
Isolation of this compound
The following is a generalized workflow for the isolation of this compound from the root bark of Severinia buxifolia, adapted from the methodology described by Wu et al. (2000).[2]
Protocol Steps:
-
Extraction: The dried and powdered root bark of Severinia buxifolia is extracted with methanol.
-
Partitioning: The resulting methanol extract is partitioned between chloroform (CHCl₃) and water (H₂O).
-
Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel.
-
Elution and Isolation: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc) to yield several fractions containing different acridone alkaloids. This compound is isolated from one of these fractions and may require further purification steps such as recrystallization to obtain the pure compound.
Conclusion and Future Directions
This compound is a well-characterized acridone alkaloid in terms of its chemical structure and physical properties. However, there is a significant gap in the scientific literature regarding its biological activities and potential therapeutic applications. Based on the known activities of other compounds from Atalantia buxifolia, future research should focus on evaluating this compound for its cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Elucidating its biological profile is a crucial next step in determining its potential as a lead compound for drug discovery and development. The detailed structural information available provides a solid foundation for such investigations, as well as for synthetic efforts to produce analogues with potentially enhanced activities.
References
- 1. Acridone alkaloids from the root bark of Severinia buxifolia in Hainan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. researchgate.net [researchgate.net]
- 4. Two new acridone alkaloids from the branch of Atalantia buxifolia and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Buxifoliadine A: A Comprehensive Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine A, a prenylated acridone alkaloid isolated from plants of the Rutaceae family, notably Atalantia monophylla, has emerged as a molecule of interest in phytochemical and pharmacological research. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This technical guide provides a comprehensive review of the existing preclinical research on this compound, with a focus on its synthesis, biological activities, and potential mechanisms of action. This document summarizes key quantitative data, details experimental methodologies, and visualizes putative signaling pathways to serve as a foundational resource for researchers in drug discovery and development.
Chemical Profile
IUPAC Name: 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one
Molecular Formula: C₂₅H₂₉NO₄
Molecular Weight: 407.5 g/mol
This compound has been isolated from plant sources such as Atalantia buxifolia and Atalantia monophylla[1].
Biological Activities
While dedicated studies on this compound are limited, research on its isomers and related acridone alkaloids provides valuable insights into its potential therapeutic effects. The primary areas of investigation for this class of compounds include cytotoxic and anti-inflammatory activities.
Cytotoxic Activity
At present, specific cytotoxic data for this compound remains to be published in dedicated studies. However, research on its isomers, Buxifoliadine C and Buxifoliadine E, isolated from Atalantia monophylla, has demonstrated notable anti-proliferative effects against various cancer cell lines. These findings suggest that this compound may possess similar cytotoxic properties.
The table below summarizes the cytotoxic activities of Buxifoliadine C and Buxifoliadine E, which can serve as a preliminary reference for the potential efficacy of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| Buxifoliadine C | KKU-M156 | Cholangiocarcinoma | 3.39 - 4.1 | ~8.3 - 10.1 |
| HepG2 | Hepatocellular Carcinoma | 1.43 - 8.4 | ~3.5 - 20.6 | |
| Buxifoliadine E | KKU-M156 | Cholangiocarcinoma | 3.39 - 4.1 | ~8.3 - 10.1 |
| HepG2 | Hepatocellular Carcinoma | 1.43 - 8.4 | ~3.5 - 20.6 |
Note: The IC50 values for Buxifoliadine C and E are presented as a range as reported in the literature. Molar concentrations are estimated based on the molecular weight of this compound (407.5 g/mol ) as the molecular weights of its isomers are identical.
Anti-allergic and Anti-inflammatory Activity
A study investigating the anti-allergic properties of compounds from Atalantia monophylla identified this compound as one of the constituents. While the study highlighted the anti-allergic potential of the plant extract and some of its isolated compounds, specific quantitative data for this compound's activity was not provided. However, the presence of this compound in a bioactive extract suggests it may contribute to the observed anti-inflammatory effects.
Experimental Protocols
To facilitate further research, this section outlines the general experimental methodologies employed in the study of related acridone alkaloids. These protocols can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2, KKU-M156) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Western Blot Analysis
Western blotting is a key technique to investigate the effect of a compound on protein expression levels within specific signaling pathways.
-
Cell Lysis: Cells are treated with the test compound for a designated time, then washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Erk, p-Erk, Akt, p-Akt, caspases).
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound have not been elucidated, studies on the closely related isomer, Buxifoliadine E, provide a putative mechanism of action. Research suggests that Buxifoliadine E exerts its cytotoxic effects through the inhibition of the Extracellular signal-regulated kinase (Erk) pathway.
The following diagram illustrates the proposed mechanism of action for Buxifoliadine E, which may be applicable to this compound.
References
Unveiling the Biological Potential of Buxifoliadine A and Related Acridone Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine A, an acridone alkaloid isolated from plants of the Atalantia genus, belongs to a class of compounds that have garnered significant interest in the scientific community. While direct and extensive research on the biological activities of this compound is limited, studies on closely related acridone alkaloids, particularly from the same plant sources, provide valuable insights into its potential therapeutic applications. This technical guide consolidates the available knowledge on the biological activities of acridone alkaloids structurally related to this compound, with a focus on cytotoxic effects and their underlying molecular mechanisms. Due to the scarcity of data on this compound, this guide will heavily reference the activities of its close structural analog, Buxifoliadine E, for which quantitative data is available.
Chemical Structures
A comparative analysis of the chemical structures of this compound and Buxifoliadine E reveals a high degree of similarity, suggesting they may exhibit comparable biological activities. Both molecules share the core acridone scaffold. The primary difference lies in the substituent groups, which can influence potency and selectivity but often result in a similar mode of action.
This compound IUPAC Name: 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one
Buxifoliadine E Chemical Structure information for Buxifoliadine E is not as readily available in public databases, however, its activity profile is documented.
Core Biological Activity: Cytotoxicity
The most prominently reported biological activity for acridone alkaloids from Atalantia species is their cytotoxic effect against various cancer cell lines.
Quantitative Data on Buxifoliadine E
Research conducted on a panel of human cancer cell lines demonstrated that Buxifoliadine E, an acridone alkaloid isolated from Atalantia monophylla, exhibits significant cytotoxic activity. The half-maximal inhibitory concentration (IC50) values were determined using a WST-8 cell viability assay.
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 43.10 |
| HepG2 | Hepatocellular Carcinoma | 41.36 |
| HT29 | Colorectal Cancer | 64.60 |
| SHSY5Y | Neuroblastoma | 96.27 |
Mechanism of Action: Targeting the ERK Signaling Pathway
The cytotoxic effects of Buxifoliadine E have been attributed to its interaction with the Extracellular Signal-Regulated Kinase (ERK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
Signaling Pathway Diagram
Caption: Inhibition of the ERK signaling pathway by Buxifoliadine E.
Studies have shown that Buxifoliadine E directly inhibits the kinase activity of ERK. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of signaling cascades that promote cancer cell proliferation and survival.
Experimental Protocols
WST-8 Cell Viability Assay for IC50 Determination
This protocol outlines the general steps for determining the cytotoxic effects of a compound using a WST-8 (Water Soluble Tetrazolium salt) assay.
Workflow Diagram:
Caption: Workflow for the WST-8 cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL of culture medium.
-
Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The compound of interest (e.g., Buxifoliadine E) is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
WST-8 Addition: 10 µL of WST-8 solution is added to each well.
-
Final Incubation: The plates are incubated for 1 to 4 hours at 37°C.
-
Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of ERK Pathway Proteins
This protocol describes the key steps for analyzing the phosphorylation status of ERK and related proteins by Western blotting.
Logical Relationship Diagram:
Caption: Logical flow of a Western blot experiment.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the test compound for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.
Conclusion and Future Directions
While direct biological data for this compound remains elusive, the significant cytotoxic activity of the closely related acridone alkaloid, Buxifoliadine E, against a range of cancer cell lines highlights a promising area for further investigation. The elucidation of its mechanism of action through the inhibition of the ERK signaling pathway provides a solid foundation for future drug discovery and development efforts.
Future research should focus on:
-
The isolation and comprehensive biological evaluation of this compound to confirm if its activity profile mirrors that of Buxifoliadine E.
-
In-depth structure-activity relationship (SAR) studies of this compound and its analogs to optimize potency and selectivity.
-
In vivo studies to assess the anti-tumor efficacy and pharmacokinetic properties of promising acridone alkaloids.
-
Exploration of other potential biological activities, such as anti-inflammatory, antiviral, and antimicrobial effects, which are common among this class of compounds.
This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and related acridone alkaloids. The provided data and protocols offer a starting point for further exploration and development of this intriguing class of natural products.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Buxifoliadine A and the broader family of Buxus alkaloids. While specific experimental data on this compound is limited in publicly available literature, this document aggregates comprehensive information on the isolation, characterization, and biological activities of structurally related Buxus alkaloids, offering valuable insights for researchers in natural product chemistry and drug discovery.
Introduction to this compound and Buxus Alkaloids
This compound is an acridone alkaloid that has been identified in Atalantia buxifolia and Atalantia monophylla.[1] Its chemical formula is C25H29NO4, with a molecular weight of 407.5 g/mol .[1] this compound belongs to the large and structurally diverse class of Buxus alkaloids, which are typically triterpenoidal alkaloids derived from a cycloartenol skeleton.[2][3] To date, over 219 Buxus alkaloids have been reported.[2] These compounds are primarily isolated from various species of the Buxus (Boxwood) genus and have garnered significant scientific interest due to their wide range of biological activities.[3][4]
The core structure of most Buxus alkaloids features a degraded C-20 side chain and nitrogen-containing substituents at the C-3 and/or C-20 positions.[2] This structural complexity has made them attractive targets for phytochemical and pharmacological research.
Biological Activities of Buxus Alkaloids
Buxus alkaloids have demonstrated a remarkable spectrum of pharmacological effects, including cytotoxic, anticholinesterase, antibacterial, and anti-myocardial ischemia activities.[2][5]
Cytotoxic Activity
Numerous Buxus alkaloids have exhibited significant cytotoxicity against various cancer cell lines.[4] For instance, Cyclovirobuxine D (CVB-D), a well-studied Buxus alkaloid, has shown inhibitory effects on the proliferation, migration, and angiogenesis of colorectal and non-small cell lung cancer cells.[6][7][8][9][10] Other alkaloids such as buxbodine B and buxmicrophyllines F have also been reported to inhibit tumor cell growth and induce apoptosis.[4]
Table 1: Cytotoxic Activities of Selected Buxus Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclovirobuxine D | Colorectal Cancer Cells | Varies with cell line | [6][7] |
| Buxbodine B | Various | Data not specified | [4] |
| Buxmicrophyllines F | Various | Data not specified | [4] |
Note: Specific IC50 values for Cyclovirobuxine D are dependent on the specific colorectal cancer cell line and experimental conditions.
Anticholinesterase Activity
Several Buxus alkaloids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[2] This has positioned them as promising candidates for the development of new therapeutics for neurodegenerative disorders.
Further quantitative data on anticholinesterase activity would be presented here if available in the search results.
Signaling Pathways of Buxus Alkaloids: The Case of Cyclovirobuxine D
The anticancer effects of Cyclovirobuxine D (CVB-D) have been shown to be mediated through the modulation of specific signaling pathways. In colorectal cancer, CVB-D exerts its effects by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[6][7] In non-small cell lung cancer, CVB-D has been found to suppress the NFκB/JNK signaling pathway and the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network.[8][9][10]
Experimental Protocols
General Isolation and Purification of Buxus Alkaloids
The isolation of Buxus alkaloids typically involves the extraction of plant material (e.g., leaves, stems, roots) with an organic solvent, followed by a series of chromatographic separations.
A Representative Workflow for Isolation:
Detailed Steps:
-
Plant Material Collection and Preparation: The plant material (leaves, stems, or roots) is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48 hours). This process is often repeated multiple times to ensure complete extraction.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence includes partitioning with n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The resulting fractions are further purified using various column chromatography techniques. Silica gel and Sephadex LH-20 are commonly employed stationary phases. Elution is typically performed with a gradient of solvents of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are subjected to preparative HPLC for final purification.
Structure Elucidation
The chemical structures of isolated Buxus alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are employed to elucidate the complete chemical structure and stereochemistry of the alkaloid.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the chromophoric systems within the alkaloid structure.
Conclusion and Future Directions
This compound and the broader family of Buxus alkaloids represent a rich source of structurally diverse and biologically active natural products. While research on this compound itself is still in its early stages, the extensive studies on related Buxus alkaloids, particularly Cyclovirobuxine D, have revealed promising therapeutic potential, especially in the field of oncology.
Future research should focus on:
-
The targeted isolation and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile.
-
The total synthesis of this compound and other rare Buxus alkaloids to enable more extensive biological testing and structure-activity relationship studies.
-
Further investigation into the mechanisms of action of various Buxus alkaloids to identify novel therapeutic targets.
This guide serves as a foundational resource for researchers embarking on the study of this fascinating class of natural compounds, with the ultimate goal of translating these discoveries into novel therapeutic agents.
References
- 1. This compound | C25H29NO4 | CID 10740165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Buxus Alkaloids | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Chemistry and Biological Activities of Buxus Alkaloids: Ingenta Connect [ingentaconnect.com]
- 6. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1‑AKT/ERK‑Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G<sub>2</sub>/M phase transition regulatory network and the NFκB/JNK signaling pathway - ProQuest [proquest.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cyclovirobuxine D inhibits growth and progression of non‑small cell lung cancer cells by suppressing the KIF11‑CDC25C‑CDK1‑CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Insights and Pharmacological Potential of Buxifoliadine A-Containing Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine A, an acridone alkaloid, is a constituent of plants with a history of use in traditional medicine. This technical guide synthesizes the available ethnobotanical knowledge and scientific research surrounding this compound and its plant sources, primarily Atalantia buxifolia and Atalantia monophylla. While direct pharmacological data on this compound is limited, this document extrapolates potential activities based on studies of its host plants and structurally related compounds. This guide aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this class of compounds.
Ethnobotanical Uses of Host Plants
The plants known to contain this compound have been traditionally used in various cultures for their medicinal properties. These ethnobotanical applications provide valuable clues to the potential pharmacological activities of their constituent compounds, including this compound.
Atalantia monophylla , a member of the Rutaceae family, has a rich history in traditional medicine across several regions.[1] Various parts of the plant are employed to treat a wide range of ailments:
-
Rheumatism and Arthritis: The roots and stems are traditionally used to alleviate symptoms of rheumatic conditions and arthritis.[2][3]
-
Respiratory Ailments: Decoctions of the leaves are utilized in the treatment of cough.[4]
-
Skin Diseases: The plant is also applied topically for various skin conditions.[2]
-
Antidote: It has been traditionally used as an antidote for snakebites.[2][5]
Atalantia buxifolia (also known as Severinia buxifolia), another source of this compound, shares some traditional uses with A. monophylla. In traditional Vietnamese and Chinese medicine, it has been used for:
-
Cough and Respiratory Issues: Similar to A. monophylla, it is used to treat coughs.[6]
-
Malaria and Fever: It has been traditionally employed in the management of malaria.[6]
-
Rheumatism: The plant is also used for rheumatic complaints.[6]
Phytochemistry of Host Plants
Phytochemical investigations of Atalantia monophylla and Atalantia buxifolia have revealed a diverse array of secondary metabolites, with acridone alkaloids being a prominent class.
A study on Atalantia monophylla led to the isolation of several acridone alkaloids, including N-methyl buxifoliadine-E.[4] The phytochemical profile of these plants also includes flavonoids, tannins, and terpenoids, which likely contribute to their traditional medicinal uses.[7][8]
Biological Activities of Host Plant Extracts and Related Compounds
While studies focusing specifically on this compound are scarce, research on the extracts of its host plants and on closely related acridone alkaloids provides significant insights into its potential biological activities.
Anti-Inflammatory and Antioxidant Activity
Extracts of Severinia buxifolia have demonstrated notable antioxidant and in vitro anti-inflammatory properties. Methanolic extracts, in particular, showed high levels of phenolics and flavonoids and exhibited significant radical scavenging activity.[9][10] These extracts also displayed anti-inflammatory effects by inhibiting protein denaturation and stabilizing membranes.[9]
Antimicrobial and Antiviral Activity
Methanolic leaf extracts of Atalantia monophylla have shown excellent antimicrobial activity against Staphylococcus aureus.[11] Furthermore, compounds isolated from the twigs of Atalantia buxifolia have exhibited antidengue virus activity.[12]
Cytotoxic Activity
A closely related compound, Buxifoliadine E , isolated from Atalantia monophylla, has been shown to exhibit potent cytotoxic activity against various cancer cell lines. This provides a strong indication of the potential cytotoxic effects of this compound.
Quantitative Data on a Related Compound: Buxifoliadine E
Due to the lack of specific quantitative data for this compound in the reviewed literature, the following table summarizes the cytotoxic activity of the structurally similar compound, Buxifoliadine E, against a human hepatoblastoma cell line (HepG2).
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Buxifoliadine E | HepG2 | Cytotoxic | 6.5 ± 0.0 | [12] |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly available. However, the following sections outline generalized methodologies based on standard practices for the study of acridone alkaloids from plant sources.
General Protocol for Isolation of Acridone Alkaloids
A general workflow for the isolation of acridone alkaloids from Atalantia species is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.
General workflow for the isolation of acridone alkaloids.
-
Extraction: The dried and powdered plant material (e.g., roots or stems) is extracted with a suitable solvent such as methanol or a mixture of dichloromethane and methanol at room temperature.
-
Fractionation: The resulting crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or E) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.
Proposed Mechanism of Action: Signaling Pathway Modulation
Direct studies on the signaling pathways affected by this compound are not available. However, research on the related compound, Buxifoliadine E, provides a strong indication that acridone alkaloids may exert their cytotoxic effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the ERK (Extracellular signal-regulated kinase) pathway.
Inhibition of the ERK Signaling Pathway
The ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is often implicated in cancer. Buxifoliadine E has been shown to inhibit the proliferation of cancer cells by targeting the ERK pathway.
The proposed mechanism involves the binding of the acridone alkaloid to the ATP-binding site of Erk2, a key kinase in the ERK pathway. This binding competitively inhibits the kinase activity of Erk, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.
Proposed inhibition of the ERK signaling pathway by this compound/E.
Conclusion and Future Directions
The ethnobotanical uses of Atalantia buxifolia and Atalantia monophylla suggest a rich potential for the discovery of bioactive compounds. While direct research on this compound is limited, the demonstrated anti-inflammatory, antimicrobial, and cytotoxic activities of extracts from its host plants, coupled with the known mechanism of action of the closely related Buxifoliadine E, strongly suggest that this compound is a promising candidate for further investigation.
Future research should focus on:
-
The targeted isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In-depth in vitro and in vivo studies to determine the specific anti-inflammatory, antiviral, and cytotoxic activities of pure this compound and to establish its IC50 values.
-
Elucidation of the precise molecular mechanisms of action of this compound, including its effects on the ERK and other relevant signaling pathways such as NF-κB.
Such studies are essential to validate the ethnobotanical claims and to unlock the full therapeutic potential of this compound and related acridone alkaloids in modern drug discovery and development.
References
- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 2. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ERK pathway or protein synthesis during reexposure to drugs of abuse erases previously learned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY Database [genome.jp]
- 10. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C25H29NO4 | CID 10740165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Buxifoliadine A: A Detailed Protocol for Researchers
For Immediate Release
A comprehensive guide detailing a proposed total synthesis of Buxifoliadine A, a prenylated acridone alkaloid, has been developed for researchers, scientists, and drug development professionals. This document outlines a strategic synthetic pathway, providing detailed experimental protocols and quantitative data to facilitate the laboratory synthesis of this natural product.
This compound, a natural product isolated from the plant family Rutaceae, belongs to the class of acridone alkaloids.[1] These compounds are known for a variety of biological activities, making their synthetic accessibility a key area of interest for medicinal chemistry and drug discovery. This protocol provides a plausible and detailed synthetic route to this compound, starting from commercially available precursors.
Proposed Synthetic Pathway
The total synthesis is proposed to proceed in three main stages:
-
Construction of the Acridone Core: Synthesis of the central tricyclic acridone structure.
-
Regioselective C-Prenylation: Introduction of the two isoprenyl groups at specific positions on the acridone core.
-
N-Methylation: Final methylation of the acridone nitrogen to yield this compound.
A visual representation of this proposed synthetic workflow is provided below.
Caption: Proposed synthetic workflow for the total synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 1,3-Dihydroxy-5-methoxyacridin-9-one (Acridone Core)
This procedure is adapted from the general method for synthesizing tricyclic acridone derivatives reported by Kumar et al. (2021).[2]
Reaction:
Caption: Condensation reaction for the synthesis of the acridone core.
Procedure:
-
To a solution of 3-methoxyanthranilic acid (1.0 eq) and phloroglucinol (1.0 eq) in 1-hexanol, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reflux the reaction mixture at 160 °C for 18 hours. The solution will turn deep orange, and a greenish-yellow precipitate will form upon completion.
-
Cool the reaction mixture to room temperature and add n-hexane to facilitate precipitation.
-
Filter the precipitate and wash thoroughly with n-hexane and dichloromethane to remove residual 1-hexanol.
-
Dry the resulting solid to obtain 1,3-dihydroxy-5-methoxyacridin-9-one.
| Reactant/Reagent | Molar Ratio | Notes |
| 3-Methoxyanthranilic Acid | 1.0 | Starting material |
| Phloroglucinol | 1.0 | Starting material |
| p-Toluenesulfonic Acid | 0.05 | Catalyst |
| 1-Hexanol | - | Solvent |
| n-Hexane | - | Antisolvent for precipitation |
| Dichloromethane | - | Washing solvent |
| Product | Expected Yield | Appearance |
| 1,3-Dihydroxy-5-methoxyacridin-9-one | ~90%[2] | Yellowish-green amorphous powder |
Stage 2: Regioselective C-Prenylation
The introduction of two prenyl groups at the C2 and C4 positions of the 1,3-dihydroxyacridone core is a critical step. Due to the electron-rich nature of the phloroglucinol-derived ring, a Friedel-Crafts-type alkylation using a prenylating agent is proposed. The regioselectivity is anticipated to be directed by the existing hydroxyl groups.
Reaction:
Caption: Proposed C-prenylation of the acridone core.
Procedure:
-
Dissolve the 1,3-dihydroxy-5-methoxyacridin-9-one (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂, 1.1 eq).
-
Slowly add prenyl bromide (2.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2,4-diprenylated product.
| Reactant/Reagent | Molar Ratio | Notes |
| 1,3-Dihydroxy-5-methoxyacridin-9-one | 1.0 | Substrate |
| Prenyl Bromide | 2.2 | Prenylating agent |
| Boron Trifluoride Diethyl Etherate | 1.1 | Lewis acid catalyst |
| Dichloromethane | - | Anhydrous solvent |
| Product | Expected Yield | Appearance |
| 2,4-diprenyl-1,3-dihydroxy-5-methoxyacridin-9-one | Variable | Yellowish solid |
Stage 3: N-Methylation
The final step in the proposed synthesis is the methylation of the nitrogen atom of the acridone ring. This can be achieved using a standard N-alkylation procedure.
Reaction:
Caption: N-methylation to yield this compound.
Procedure:
-
To a solution of the 2,4-diprenylated acridone (1.0 eq) in anhydrous dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add methyl iodide (CH₃I, 2.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Reactant/Reagent | Molar Ratio | Notes |
| 2,4-diprenyl-1,3-dihydroxy-5-methoxyacridin-9-one | 1.0 | Substrate |
| Methyl Iodide | 2.0 | Methylating agent |
| Potassium Carbonate | 3.0 | Base |
| Dimethylformamide | - | Anhydrous solvent |
| Product | Expected Yield | Appearance |
| This compound | Good to excellent | Pale yellow solid |
Conclusion
This document provides a detailed and plausible synthetic protocol for the total synthesis of this compound. The proposed route is based on established synthetic methodologies for the construction of the acridone core and subsequent functionalization. The provided experimental procedures and quantitative data tables are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further investigation into the biological properties of this compound and its analogues.
References
Application Notes & Protocols for the Quantification of Buxifoliadine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buxifoliadine A is an acridone alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is essential for research and drug development. This document provides detailed, proposed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As there are currently no standardized, validated methods published specifically for this compound, the following protocols are based on established analytical principles for structurally similar acridone alkaloids and are intended to serve as a starting point for method development and validation.
Chemical Profile of this compound
-
Chemical Name: 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one[1]
-
Molecular Formula: C₂₅H₂₉NO₄[1]
-
Molecular Weight: 407.5 g/mol [1]
-
Structure: Acridone alkaloid
Experimental Protocols
Proposed HPLC-UV/Fluorescence Method
This method is adapted from established protocols for the analysis of acridone alkaloids and is suitable for the quantification of this compound in plant extracts and other matrices.[2][3]
2.1. Sample Preparation (Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight and grind to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of methanol (or another suitable solvent like ethanol or acetonitrile).
-
Perform extraction using one of the following methods:
-
Ultrasonication: Sonicate for 30 minutes at room temperature.
-
Soxhlet Extraction: Extract for 4-6 hours.
-
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Clean-up (Optional, for complex matrices):
-
Re-dissolve the dried extract in 5 mL of 10% acetic acid.
-
Wash the acidic solution with 3 x 5 mL of dichloromethane to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaloids with 3 x 10 mL of chloroform or ethyl acetate.
-
Combine the organic layers and evaporate to dryness.
-
-
Final Preparation: Reconstitute the final dried extract in a known volume (e.g., 1.0 mL) of the mobile phase. Filter through a 0.22 µm syringe filter before HPLC injection.
2.2. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-26 min, 80-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV/DAD: 254 nm and 390 nm (or scan for optimal wavelength)Fluorescence: Excitation: 395 nm, Emission: 435 nm[2][3] |
Proposed LC-MS/MS Method
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
3.1. Sample Preparation (Biological Fluids - Plasma/Serum)
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
3.2. LC-MS/MS Parameters
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ = 408.2 m/z |
| Product Ions (Q3) | To be determined by infusion of a this compound standard. Likely fragments would result from the loss of the prenyl groups. |
| Collision Energy (CE) | To be optimized for each transition. |
| MRM Transitions | Quantifier: To be determined.Qualifier: To be determined. |
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-26 min, 80-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm, 390 nm |
| Fluorescence Det. | Ex: 395 nm, Em: 435 nm |
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization | ESI Positive |
| Precursor Ion (Q1) | 408.2 m/z |
| Product Ions (Q3) | To be determined |
Method Validation Protocol
The proposed analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: Assess the ability to unequivocally measure the analyte in the presence of other components.
-
Linearity: Analyze a minimum of five concentrations over the expected range. The correlation coefficient (r²) should be >0.99.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine by replicate analysis of samples containing known amounts of the analyte (spiked samples).
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of three different concentrations in triplicate on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Deliberately vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Mandatory Visualizations
Caption: Workflow for this compound Quantification.
Disclaimer: These application notes and protocols are intended for guidance and as a starting point for method development. All methods must be fully validated by the end-user for their specific application and matrix.
References
Application Note: Quantitative Analysis of Buxifoliadine A in Human Plasma using HPLC-MS/MS
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Buxifoliadine A in human plasma. The methodology utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other applications in drug development.
Introduction
This compound is a natural compound with potential therapeutic properties. To support its development as a drug candidate, a reliable and sensitive analytical method is required for its quantification in biological matrices. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantitative analysis of drugs and their metabolites in complex biological fluids due to its high sensitivity and selectivity.[1] This note provides a detailed protocol for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Internal Standard (IS): A suitable stable isotope-labeled this compound or a structurally similar compound with a distinct mass. For this hypothetical method, we will use Verapamil.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard Solutions and Quality Control Samples
-
Stock Solutions: this compound and IS stock solutions were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control (QC) Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations ranging from 1 to 1000 ng/mL. QC samples were prepared at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution (e.g., 100 ng/mL Verapamil).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an HPLC vial for analysis.
HPLC-MS/MS Conditions
HPLC System: A standard HPLC system capable of binary gradient elution. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase:
- A: 0.1% Formic Acid in Water
- B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 4.0 | 5 |
Injection Volume: 5 µL Column Temperature: 40°C
Mass Spectrometer: Triple quadrupole mass spectrometer. Ion Source: Electrospray Ionization (ESI) Polarity: Positive MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 408.2 | 296.2 |
| Verapamil (IS) | 455.3 | 165.1 |
Note: The precursor ion for this compound is based on its molecular weight of 407.5 g/mol , selecting the [M+H]+ adduct. The product ion is hypothetical.
Data Presentation
Method Validation Summary
The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the quantitative data obtained.
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 1000 | y = 0.0025x + 0.0012 | ≥ 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | 5.2 | 9.8 | 6.5 |
| Low | 3 | 6.1 | -2.5 | 7.3 | -1.8 |
| Medium | 300 | 4.5 | 1.8 | 5.2 | 2.1 |
| High | 800 | 3.8 | -0.9 | 4.6 | -0.5 |
Acceptance criteria for precision (%RSD) is ≤15% (≤20% for LLOQ) and for accuracy (%Bias) is within ±15% (±20% for LLOQ).
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| Medium | 300 | 95.1 | 101.5 |
| High | 800 | 94.3 | 99.6 |
Visualizations
Experimental Workflow
Caption: Figure 1: this compound Analysis Workflow
Method Validation Components
Caption: Figure 2: Key Components of Method Validation
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis, supporting pharmacokinetic and other studies in the drug development pipeline.
References
Application Notes and Protocols for Investigating Buxifoliadine A Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Buxifoliadine A, a member of the Buxus alkaloid family. The protocols outlined below are based on the known biological activities of related compounds, which include cytotoxic, anti-inflammatory, and neuroprotective properties. These assays are designed to be robust and reproducible, providing a solid foundation for screening and mechanistic studies.
Cytotoxicity Assessment of this compound in Cancer Cell Lines
Application Note:
One of the prominent activities of Buxus alkaloids is their cytotoxic effect on various cancer cell lines.[1][2] This protocol describes a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for evaluating its anti-cancer potential. The assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or inhibition of proliferation.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HeLa for cervical cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
Table 1: Cytotoxic Activity (IC50) of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 | 1.2 ± 0.2 |
| HeLa | Cervical Carcinoma | 18.9 ± 2.1 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization:
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Acetylcholinesterase (AChE) Inhibition Assay
Application Note:
Several Buxus alkaloids have demonstrated inhibitory effects on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This activity suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's disease. The following protocol, based on Ellman's method, provides a colorimetric assay to quantify the AChE inhibitory activity of this compound.
Experimental Protocol: Ellman's Method
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
AChE enzyme solution (from electric eel) prepared in phosphate buffer.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Test Compound: this compound dissolved in DMSO and diluted in phosphate buffer.
-
Positive Control: Galantamine or Donepezil.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of different concentrations of this compound (e.g., 1-200 µM).
-
Add 50 µL of phosphate buffer (pH 8.0) and 25 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition using the formula:
-
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Data Presentation:
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | IC50 (µM) |
| This compound | 8.5 ± 0.9 |
| Galantamine (Positive Control) | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization:
Caption: Mechanism of AChE inhibition assay using Ellman's method.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
Application Note:
Chronic inflammation is implicated in various diseases. Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO). This protocol outlines an in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Griess Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Presentation:
Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | Cell Viability (%) |
| Control (untreated) | - | 1.2 ± 0.2 | - | 100 |
| LPS (1 µg/mL) | - | 35.8 ± 3.1 | 0 | 98 ± 2 |
| This compound + LPS | 10 | 25.1 ± 2.4 | 29.9 | 97 ± 3 |
| This compound + LPS | 25 | 15.7 ± 1.9 | 56.1 | 95 ± 4 |
| This compound + LPS | 50 | 8.2 ± 1.1 | 77.1 | 92 ± 5 |
| Dexamethasone + LPS | 10 | 6.5 ± 0.8 | 81.8 | 99 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization:
Caption: Potential mechanism of anti-inflammatory action of this compound.
References
Application Notes and Protocols for the Extraction and Purification of Buxifoliadine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for extracting and purifying Buxifoliadine A, an acridone alkaloid with potential therapeutic applications. The protocols outlined below are based on established methodologies for the isolation of acridone alkaloids from plant sources, particularly from species of the Atalantia genus, where this compound is naturally found.[1]
Introduction
This compound is a member of the acridone class of alkaloids, a group of compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Found in plant species such as Atalantia buxifolia and Atalantia monophylla, the effective isolation and purification of this compound are crucial for further pharmacological investigation and drug development.[1][4] The following protocols detail the extraction from plant material and subsequent purification using chromatographic techniques.
Extraction of this compound from Plant Material
The initial step involves the extraction of the crude alkaloid mixture from the dried and powdered plant material. Ethanol or methanol are commonly employed as the extraction solvents due to their efficiency in solubilizing alkaloids.[4][5]
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Atalantia buxifolia or Atalantia monophylla and grind them into a coarse powder.
-
Maceration/Reflux Extraction:
-
For maceration, soak the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.
-
Alternatively, for reflux extraction, place the powdered plant material in a round-bottom flask with 95% ethanol at a 1:10 (w/v) ratio and heat under reflux for 2-4 hours.[4]
-
-
Filtration and Concentration: Filter the extract through cheesecloth or Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Acid-Base Partitioning (Optional but Recommended):
-
Suspend the crude extract in 5% aqueous HCl to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with diethyl ether or hexane to remove non-polar compounds.
-
Basify the aqueous layer with a 2M NaOH solution to a pH of 9-10.
-
Extract the liberated free alkaloids with a non-polar organic solvent such as chloroform or dichloromethane.
-
Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.
-
Purification of this compound
The purification of this compound from the crude alkaloid extract is typically achieved through a combination of column chromatography techniques.
Silica Gel Column Chromatography
This technique separates compounds based on their polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).[6] Another option is a hexane-ethyl acetate gradient.[7]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase.
-
Analysis: Combine fractions containing compounds with similar TLC profiles. The fractions suspected to contain this compound can be further analyzed by spectroscopic methods (e.g., UV-Vis, NMR) to confirm the presence of the acridone scaffold.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.
Experimental Protocol: Preparative HPLC
-
Column: A reversed-phase C18 column is typically used for the separation of alkaloids.
-
Mobile Phase: A gradient system of methanol and water or acetonitrile and water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed. The acid helps to improve peak shape by ensuring the alkaloids are in their ionized form.
-
Sample Preparation: Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column and run a gradient elution program, starting with a higher proportion of water and gradually increasing the organic solvent concentration.
-
Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.
-
Purity Analysis: The purity of the isolated this compound can be confirmed by analytical HPLC.
Data Presentation
While specific quantitative data for the extraction and purification of this compound is not extensively reported in the literature, the following tables provide a template for researchers to record their experimental data. Table 1 presents reported yields for total alkaloid extraction from a related species, and Table 2 is a template for tracking the purification of this compound.
Table 1: Extraction Yield of Total Alkaloids from Severinia buxifolia (syn. Atalantia buxifolia) using Different Solvents. [5]
| Solvent | Extraction Yield (mg AE/g DW)* |
| Methanol | 1.40 |
*mg AE/g DW: milligram of Atropine Equivalents per gram of Dry Weight.
Table 2: Template for Recording Quantitative Data during this compound Purification.
| Purification Step | Starting Material (g) | Final Product (mg) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | ||||
| Crude Alkaloid Extract | ||||
| Silica Gel Chromatography Fraction | ||||
| Preparative HPLC |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for the extraction and purification of this compound and a representative signaling pathway that may be influenced by acridone alkaloids.
Caption: Workflow for this compound Extraction and Purification.
Acridone alkaloids, including those structurally similar to this compound, have been shown to exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the ERK (Extracellular signal-regulated kinase) pathway, which is often dysregulated in cancer. Inhibition of the ERK pathway by acridone alkaloids can lead to the induction of apoptosis (programmed cell death), in part through the activation of the JNK (c-Jun N-terminal kinase) pathway.
Caption: Acridone Alkaloid-Mediated Anticancer Signaling Pathway.
References
- 1. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Phenolic Components from the Twigs of Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: Isolation of Buxifoliadine A from Buxus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine A is a naturally occurring acridone alkaloid found in plants of the Buxus genus, commonly known as boxwood. Acridone alkaloids have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer and antimicrobial properties. The isolation and purification of this compound are crucial steps for further pharmacological investigation and drug development. This document provides a detailed protocol for the isolation of this compound from Buxus plant material, based on established methods for alkaloid extraction and purification from this genus.
Data Presentation
The following table summarizes the expected quantitative data for the isolation of this compound from 1 kg of dried Buxus plant material. Please note that these values are estimates based on typical alkaloid extractions from Buxus species and may vary depending on the specific plant material, collection time, and experimental conditions.
| Parameter | Value | Notes |
| Extraction | ||
| Starting Plant Material (dried) | 1000 g | Leaves and stems of Buxus sempervirens are commonly used. |
| Extraction Solvent | 5 L Dichloromethane (DCM) | Other chlorinated solvents or methanol can also be used. |
| Extraction Method | Soxhlet Extraction | Continuous extraction for 24-48 hours. |
| Crude DCM Extract Yield | 50 - 100 g | |
| Acid-Base Partitioning | ||
| Crude Extract for Partitioning | 50 g | |
| Acidic Solution | 5% Sulfuric Acid (H₂SO₄) | |
| Basifying Agent | Ammonium Hydroxide (NH₄OH) | To adjust pH to ~9-10. |
| Organic Solvent for Extraction | Dichloromethane (DCM) | |
| Alkaloid-Enriched Fraction Yield | 2 - 5 g | |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (70-230 mesh) | |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (EtOAc) -> EtOAc -> EtOAc:Methanol (MeOH) | The polarity is gradually increased. |
| Expected Fraction containing this compound | Eluted with Hexane:EtOAc (e.g., 70:30 to 50:50) | This is an estimation; fractions should be monitored by TLC. |
| Preparative HPLC | ||
| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Isocratic or Gradient) | The exact ratio needs to be optimized based on analytical HPLC. |
| Purity of Isolated this compound | >95% | Determined by analytical HPLC and spectroscopic methods. |
| Final Yield of this compound | 10 - 50 mg | Highly dependent on the concentration in the starting material. |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound.
Plant Material Preparation
-
Collect fresh plant material from a Buxus species known to contain this compound (e.g., Buxus sempervirens).
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Place the powdered plant material (1000 g) into a large cellulose thimble.
-
Set up a Soxhlet extraction apparatus with a 5 L round-bottom flask containing dichloromethane (DCM).
-
Extract the plant material continuously for 24-48 hours, or until the solvent in the Soxhlet extractor runs clear.
-
After extraction, concentrate the DCM extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Dissolve a portion of the crude DCM extract (e.g., 50 g) in 500 mL of DCM.
-
Transfer the solution to a 2 L separatory funnel.
-
Add 250 mL of 5% aqueous sulfuric acid (H₂SO₄) to the separatory funnel and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Drain the lower acidic aqueous layer into a separate flask.
-
Repeat the acid extraction of the DCM layer three more times with fresh portions of 5% H₂SO₄.
-
Combine all the acidic aqueous extracts. The alkaloids are now protonated and dissolved in the aqueous phase.
-
Cool the combined aqueous extract in an ice bath and slowly add concentrated ammonium hydroxide (NH₄OH) with stirring until the pH reaches 9-10. This will deprotonate the alkaloids, causing them to precipitate.
-
Transfer the basified aqueous solution to a clean separatory funnel.
-
Extract the aqueous layer four times with 250 mL portions of DCM. The free-base alkaloids will partition into the organic layer.
-
Combine the DCM extracts and wash them with distilled water to remove any remaining base.
-
Dry the DCM extract over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the alkaloid-enriched fraction.
Purification by Column Chromatography
-
Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) using a slurry of silica gel in hexane.
-
Dissolve the alkaloid-enriched fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane, then gradually increasing the proportion of ethyl acetate (EtOAc), followed by the addition of methanol (MeOH). A suggested gradient is as follows:
-
Hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)
-
100% EtOAc
-
EtOAc:MeOH (9:1, v/v)
-
-
Collect fractions of a consistent volume (e.g., 50 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:EtOAc 7:3) and visualize under UV light (254 nm and 365 nm) and/or with Dragendorff's reagent for alkaloids.
-
Combine the fractions that show a similar profile and contain the spot corresponding to this compound (based on comparison with a standard if available, or by subsequent analysis).
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the combined fractions containing this compound using preparative reverse-phase HPLC.
-
Dissolve the semi-purified sample in the mobile phase.
-
Inject the sample onto a C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water, both containing 0.1% formic acid to improve peak shape. The exact conditions should be optimized based on analytical HPLC analysis of the semi-purified fraction.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent under reduced pressure to obtain the pure compound.
Structure Elucidation and Purity Assessment
-
Confirm the identity and structure of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC).
-
Assess the purity of the final compound using analytical HPLC.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Buxifoliadine A: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine A is a triterpenoid alkaloid belonging to a class of natural products isolated from various species of the Buxus genus, commonly known as boxwood.[1][2][3] Alkaloids from Buxus species have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic, anti-cancer, and anti-protozoal properties.[1][4][5][6] While specific data on this compound is limited, the broader family of Buxus alkaloids has demonstrated potent effects on cancer cells, primarily through the induction of apoptosis and autophagy.[4][7] These compounds represent a promising avenue for the development of novel anti-neoplastic agents.
This document provides detailed application notes and generalized protocols for the use of this compound in cell culture experiments, based on the known biological activities of related Buxus alkaloids. The provided methodologies for cytotoxicity and apoptosis assays serve as a foundation for researchers to investigate the potential of this compound as a therapeutic agent.
Data Presentation: Cytotoxicity of Buxus Alkaloids
The following table summarizes the cytotoxic activities of various Buxus alkaloids against a range of human cancer cell lines. This data provides a reference for the expected potency of this compound.
| Compound/Extract | Cell Line | Cell Type | IC50 (µM) | Reference |
| Buxmicrophylline P-R (Compound 3) | HL-60 | Human promyelocytic leukemia | 15.58 | [1][2] |
| SMMC-7221 | Human hepatoma | 10.23 | [1][2] | |
| A-549 | Human lung carcinoma | 12.85 | [1][2] | |
| MCF-7 | Human breast adenocarcinoma | 4.51 | [1][2] | |
| SW480 | Human colon adenocarcinoma | 9.76 | [1][2] | |
| Unnamed Alkaloid (Compound 36) | ES2 | Human ovarian cancer | 1.33 | [3] |
| A2780 | Human ovarian cancer | 0.48 | [3] | |
| Buxus sempervirens Acetonic Extract | MCF7 | Human breast adenocarcinoma | 7.74 µg/mL | [7] |
| MCF10CA1a | Human breast carcinoma | 12.5 µg/mL | [7] | |
| T47D | Human breast ductal carcinoma | 9.31 µg/mL | [7] | |
| BT-20 | Human breast carcinoma | 10.9 µg/mL | [7] | |
| Buxus natalensis Hydroethanolic Extract | LNCaP | Human prostate carcinoma | 47.39 µg/mL | [4] |
| HepG2 | Human hepatocellular carcinoma | 78.01 µg/mL | [4] |
Postulated Mechanism of Action
Based on studies of related Buxus alkaloids and extracts, this compound is hypothesized to induce cancer cell death through a multi-faceted mechanism involving the induction of oxidative stress, modulation of key apoptotic proteins, and potentially, the disruption of autophagic processes.[4][7] A proposed signaling pathway is illustrated below.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell line(s) and appropriate complete culture medium.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line(s) and appropriate complete culture medium.
-
This compound.
-
6-well cell culture plates.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Conclusion
This compound, as a member of the Buxus alkaloid family, holds potential as an anti-cancer agent. The protocols and data presented here provide a framework for researchers to initiate their own investigations into the specific biological effects of this compound. Further studies are warranted to elucidate the precise mechanism of action, identify specific molecular targets, and evaluate the in vivo efficacy of this compound.
References
- 1. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buxus natalensis (Oliv.) Hutch (Buxaceae) Exhibits Its Anticancer Potential by Stimulating ROS Production and Caspase-p53-BCL-2-Dependent Apoptosis in Hepatocellular Carcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiprotozoal Activity of Buxus sempervirens and Activity-Guided Isolation of O-tigloylcyclovirobuxeine-B as the Main Constituent Active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiprotozoal Nor-Triterpene Alkaloids from Buxus sempervirens L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetonic Extract of Buxus sempervirens Induces Cell Cycle Arrest, Apoptosis and Autophagy in Breast Cancer Cells | PLOS One [journals.plos.org]
Unraveling the Molecular Mechanisms of Buxifoliadine A: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – This application note provides a detailed guide for researchers, scientists, and drug development professionals investigating the mechanism of action of Buxifoliadine A, an acridone alkaloid with potential as an anti-cancer agent. While direct comprehensive studies on this compound are emerging, research on analogous compounds and the broader class of acridone alkaloids provides a strong foundation for targeted investigation.
This compound has been isolated from plant species such as Atalantia buxifolia and Atalantia monophylla. Its structural similarity to other bioactive acridone alkaloids suggests a potential role in modulating key cellular pathways involved in cancer progression. This document outlines a proposed mechanism of action and provides detailed protocols for its investigation.
Proposed Mechanism of Action
Based on studies of the related compound Buxifoliadine E, it is hypothesized that this compound exerts its anti-cancer effects through the inhibition of the Raf-MEK-ERK (MAPK) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[5]
The proposed mechanism involves the following key events:
-
Inhibition of ERK Phosphorylation: this compound is predicted to bind to and inhibit the activity of ERK1/2, preventing their phosphorylation and activation.
-
Induction of Apoptosis: Inhibition of the ERK pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering the intrinsic apoptosis cascade.[1][3][4]
-
Cell Cycle Arrest: Disruption of ERK signaling can also interfere with the cell cycle machinery, leading to arrest at specific checkpoints, thereby preventing cancer cell proliferation.[6][7][8][9][10]
Quantitative Data Summary
While specific IC50 values for this compound are not yet widely published, the following table summarizes the cytotoxic activities of related acridone alkaloids against various cancer cell lines, providing a reference for expected potency.
| Compound/Extract | Cell Line | Assay | IC50 Value (µM) | Reference |
| Acridone Alkaloid 5 | CCRF-CEM (Leukemia) | MTT | 3.38 - 58.10 | [11] |
| Acridone Alkaloid 5 | MDA-MB-231-BCRP (Breast) | MTT | 3.38 | [11] |
| Citbismine-E | HL-60 (Leukemia) | Not Specified | Potent | [12] |
| Buxifoliadine E | HepG2 (Hepatoblastoma) | WST-8 | Most Potent of 10 Acridones | [3][4] |
| Buxifoliadine E | LNCaP (Prostate) | WST-8 | Significant Inhibition | [3] |
| Buxifoliadine E | SH-SY5Y (Neuroblastoma) | WST-8 | Significant Inhibition | [3] |
| Buxifoliadine E | HT29 (Colorectal) | WST-8 | Significant Inhibition | [3] |
Experimental Protocols
To investigate the proposed mechanism of action of this compound, the following key experiments are recommended.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[13][14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis of ERK Signaling Pathway
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the ERK signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK, total-ERK, and a loading control (e.g., β-actin) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Proposed Signaling Pathway
Conclusion
The provided application note offers a comprehensive framework for elucidating the mechanism of action of this compound. By leveraging the knowledge of related acridone alkaloids and employing the detailed protocols herein, researchers can systematically investigate its potential as a novel anti-cancer therapeutic. The proposed inhibition of the ERK signaling pathway presents a compelling hypothesis that warrants thorough experimental validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloids derived from flowers of Senna spectabilis, (-)-cassine and (-)-spectaline, have antiproliferative activity on HepG2 cells for inducing cell cycle arrest in G1/S transition through ERK inactivation and downregulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and cell cycle arrest properties of two steroidal alkaloids isolated from Holarrhena floribunda (G. Don) T. Durand & Schinz leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
application of Buxifoliadine A in anticancer research
Application of Britannin in Anticancer Research
Disclaimer: Initial searches for "Buxifoliadine A" did not yield sufficient information for the creation of detailed application notes and protocols. Therefore, this document focuses on Britannin , a well-researched natural compound with significant anticancer properties, to serve as a comprehensive example.
Introduction
Britannin (BRT) is a sesquiterpene lactone that has demonstrated notable anticancer activities in a variety of cancer models. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical studies.[1][2] Its multifaceted mechanism of action makes it a compound of interest for researchers in oncology and drug development. This document provides an overview of its application in anticancer research, including its biological effects, mechanism of action, and detailed protocols for its experimental evaluation.
Quantitative Data
The following tables summarize the reported cytotoxic activity of Britannin against various cancer cell lines and its in vivo efficacy.
Table 1: In Vitro Cytotoxicity of Britannin (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time |
| MCF-7 | Breast Cancer | 9.6 | Not Specified |
| MDA-MB-468 | Breast Cancer | 6.8 | Not Specified |
| HepG2 | Liver Cancer | 6.9 | 48 hours |
| Various Cell Lines | Various Cancers | 6.3 - 16.1 | Not Specified |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Table 2: In Vivo Antitumor Activity of Britannin
| Tumor Model | Cell Line | Dosage | Route of Administration | Antitumor Effect |
| Liver Cancer | HepG2 | 7.5, 15, 30 mg/kg daily | Intraperitoneal | Dose-dependent tumor growth reduction |
| Pancreatic Cancer | PANC-1 | 5, 10 mg/kg (repeated) | Intraperitoneal | Significant tumor growth inhibition |
| Colon Cancer | HCT116 | 15 mg/kg every 3 days | Intraperitoneal | Complete abolishment of tumor growth |
Note: The LD50 (lethal dose, 50%) for Britannin in an acute toxicity test in mice was determined to be 117.6 mg/kg.[1]
Mechanism of Action and Signaling Pathways
Britannin exerts its anticancer effects through the modulation of several key signaling pathways. The primary mechanisms identified include:
-
Interference with the NFκB/ROS Pathway: Britannin can inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. This is often associated with the generation of Reactive Oxygen Species (ROS).
-
Blockade of the Keap1-Nrf2 Pathway: It has been shown to interact with the Keap1 protein, leading to the activation of Nrf2, a key regulator of the cellular antioxidant response.
-
Modulation of the c-Myc/HIF-1α Signaling Axis: Britannin can downregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and c-Myc, which are critical for tumor adaptation to hypoxic conditions and metabolism.[1]
-
Inhibition of the PI3K/Akt Pathway: Evidence suggests that Britannin can also inhibit the phosphorylation of Akt, a central node in the PI3K/Akt signaling pathway that promotes cell survival and growth.[2]
The following diagrams illustrate the key signaling pathways affected by Britannin.
Caption: Key signaling pathways modulated by Britannin in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of Britannin.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Britannin on cancer cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Britannin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of Britannin in complete medium. Remove the old medium from the wells and add 100 µL of the Britannin dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for HIF-1α Expression
This protocol is for detecting the effect of Britannin on the protein expression of HIF-1α.
Materials:
-
Cancer cells treated with Britannin (and a positive control for hypoxia, e.g., CoCl2 treatment or incubation in a hypoxic chamber)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Lyse the treated and control cells with ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Note on HIF-1α detection: HIF-1α is rapidly degraded under normoxic conditions. Therefore, proper and quick sample preparation is crucial. Using nuclear extracts can improve the detection of stabilized HIF-1α.[3]
Keap1-Nrf2 Interaction Assay
This protocol describes a fluorescence polarization (FP)-based assay to screen for inhibitors of the Keap1-Nrf2 interaction.
Principle: This assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. Inhibitors of this interaction will cause a decrease in fluorescence polarization.[4][5]
Materials:
-
Purified Keap1 protein
-
Fluorescently labeled Nrf2 peptide
-
Assay buffer
-
96-well black plate
-
Britannin or other test compounds
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Reagent Preparation: Prepare solutions of Keap1 protein, fluorescent Nrf2 peptide, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well black plate, add the assay buffer, fluorescent Nrf2 peptide, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no Keap1 protein) controls.
-
Reaction Initiation: Add the Keap1 protein to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the change in polarization and determine the inhibitory activity of the test compound.
Conclusion
Britannin is a promising natural compound with demonstrated anticancer activity in various cancer models. Its ability to modulate multiple key signaling pathways, including NFκB, Keap1-Nrf2, and HIF-1α, underscores its potential as a lead compound for the development of novel anticancer therapies. The protocols provided herein offer a framework for researchers to investigate the anticancer properties of Britannin and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Buxifoliadine A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Buxifoliadine A synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A1: While a definitive total synthesis of this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established methods for synthesizing acridone alkaloids. The strategy involves a multi-step process beginning with the formation of the core acridone structure, followed by sequential prenylation and a final N-methylation step.
Q2: What are the critical stages in the synthesis of this compound where yield loss is common?
A2: The most critical stages for potential yield loss are:
-
Formation of the Acridone Core: Inefficiencies in the initial condensation and subsequent cyclization can significantly reduce the overall yield.
-
Regioselective Prenylation: Achieving the desired substitution pattern of the two prenyl groups on the electron-rich acridone core can be challenging, often leading to a mixture of isomers.
-
Final N-methylation: Ensuring complete methylation of the acridone nitrogen without side reactions is crucial for obtaining the final product.
Troubleshooting Guides
Part 1: Acridone Core Synthesis
A common and effective method for constructing the acridone core is through an Ullmann condensation followed by cyclization.
Q1.1: I am getting a low yield in the Ullmann condensation to form the N-phenylanthranilic acid intermediate. What are the possible causes and solutions?
A1.1: Low yields in this step are often attributed to incomplete reaction or side product formation. Here are some troubleshooting steps:
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction.
-
Catalyst Activity: The copper catalyst is crucial. Consider using freshly prepared, activated copper powder for better results.
-
Reaction Conditions: The reaction often requires high temperatures. Ensure your reaction is reaching the optimal temperature and consider extending the reaction time if necessary.[1]
-
Solvent Choice: High-boiling polar solvents like DMF or NMP are typically used. Ensure your solvent is anhydrous.
Q1.2: The cyclization of the N-phenylanthranilic acid to the acridone core is inefficient. How can I improve this step?
A1.2: The choice of cyclizing agent and reaction conditions are critical for an efficient reaction.
-
Cyclizing Agent: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used.[1] The choice of acid can impact the yield, so it may be beneficial to screen different options.
-
Temperature and Time: This reaction typically requires heating. Optimize the temperature and reaction time to ensure complete cyclization without decomposition.
-
Work-up Procedure: Proper work-up is essential to isolate the acridone product effectively. Ensure complete precipitation and thorough washing to remove any remaining acid and starting material.
| Parameter | Condition A | Condition B | Expected Outcome |
| Cyclizing Agent | Conc. H₂SO₄ | Polyphosphoric Acid (PPA) | PPA can sometimes give higher yields and cleaner reactions. |
| Temperature | 100 °C | 150 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 hours | 6 hours | Monitor the reaction by TLC to determine the optimal time. |
Part 2: Regioselective Prenylation
The introduction of two prenyl groups at specific positions on the acridone core is a significant challenge.
Q2.1: My prenylation reaction is giving a mixture of C- and O-alkylated products. How can I favor C-prenylation?
A2.1: The choice of base and solvent can influence the selectivity of C- versus O-alkylation.
-
Solvent Effects: Non-polar solvents tend to favor C-alkylation, while polar solvents can promote O-alkylation.
-
Base Selection: A bulky base may sterically hinder O-alkylation, thus favoring C-alkylation.
-
Protecting Groups: Consider protecting the hydroxyl groups that you do not want to be prenylated.
Q2.2: I am struggling with the regioselectivity of the two prenylation steps. How can I control where the prenyl groups add?
A2.2: Achieving the correct regioselectivity on a polyhydroxylated aromatic system is inherently difficult.
-
Stepwise Introduction: Introduce the prenyl groups one at a time. After the first prenylation, purify the desired isomer before proceeding to the second prenylation.
-
Directing Group Effects: The existing functional groups on the acridone core will direct the position of electrophilic attack. Understanding these directing effects is key to predicting the outcome.
-
Catalyst Choice: Lewis acid catalysts can be employed to modulate the reactivity of the aromatic ring and influence the position of prenylation.
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Dioxane | Benzene | Benzene may favor C-alkylation. |
| Base | K₂CO₃ | NaH | NaH is a stronger, non-nucleophilic base that can improve yields. |
| Prenylating Agent | Prenyl bromide | Prenyl alcohol with a Lewis acid | The choice of electrophile can affect regioselectivity. |
Part 3: N-methylation
The final step in the proposed synthesis is the methylation of the acridone nitrogen.
Q3.1: The N-methylation of my acridone intermediate is incomplete. How can I drive the reaction to completion?
A3.1: Incomplete methylation can be due to several factors.
-
Methylating Agent: Use a more reactive methylating agent, such as methyl iodide or dimethyl sulfate.
-
Base Strength: A strong base, such as sodium hydride (NaH), is often required to deprotonate the acridone nitrogen, making it more nucleophilic.
-
Reaction Conditions: Increasing the temperature and/or reaction time can help to drive the reaction to completion.
Q3.2: I am observing side reactions during the N-methylation, such as O-methylation of the hydroxyl groups. How can I prevent this?
A3.2: Protecting the hydroxyl groups before the N-methylation step is the most effective way to prevent O-methylation.
-
Choice of Protecting Group: Select a protecting group that is stable to the N-methylation conditions but can be easily removed afterward. Acetyl or benzyl groups are common choices.
-
Deprotection: After successful N-methylation, the protecting groups can be removed under appropriate conditions to yield the final product, this compound.
| Parameter | Condition A | Condition B | Expected Outcome |
| Methylating Agent | Methyl iodide | Dimethyl sulfate | Dimethyl sulfate is more reactive and may improve yields. |
| Base | K₂CO₃ | NaH | NaH is a stronger base and can lead to more complete reaction. |
| Protecting Group | None | Acetyl | Protecting the hydroxyl groups will prevent O-methylation. |
Experimental Protocols
Protocol 1: Synthesis of the Acridone Core (General Procedure)
-
Ullmann Condensation: A mixture of the appropriate anthranilic acid derivative, aryl iodide, potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling solvent (e.g., DMF) is heated at reflux for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is precipitated by the addition of water. The crude N-phenylanthranilic acid is collected by filtration and purified by recrystallization.
-
Cyclization: The purified N-phenylanthranilic acid is added to a stirred dehydrating agent, such as polyphosphoric acid (PPA), at an elevated temperature (e.g., 120-150 °C) for 2-4 hours. The reaction mixture is then cooled and poured into ice water to precipitate the acridone product. The solid is collected by filtration, washed with water and a dilute sodium bicarbonate solution, and then dried.
Protocol 2: C-Prenylation of a Hydroxylated Acridone (General Procedure)
-
To a solution of the hydroxylated acridone in an appropriate solvent (e.g., anhydrous dioxane), a base (e.g., potassium carbonate) is added, and the mixture is stirred under an inert atmosphere.
-
Prenyl bromide is added dropwise, and the reaction is heated to reflux for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired prenylated product.
Protocol 3: N-methylation of an Acridone (General Procedure)
-
The acridone is dissolved in an anhydrous polar aprotic solvent, such as DMF, and cooled in an ice bath.
-
A strong base, such as sodium hydride (NaH), is added portion-wise, and the mixture is stirred for 30 minutes.
-
A methylating agent, such as methyl iodide, is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Buxifoliadine A Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of Buxifoliadine A. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
This section addresses common problems encountered during the multi-step purification of this compound, from initial extraction to final polishing.
I. Extraction & Initial Workup
Question: My initial crude extract shows a very low yield of this compound after acid-base extraction. What went wrong?
Answer: Low yields at this stage can stem from several factors related to the extraction and partitioning process. Here are the primary causes and solutions:
-
Incomplete Extraction: The initial solvent extraction may not have been exhaustive. Ensure the plant material is finely ground and the extraction is performed for an adequate duration, or with multiple cycles of fresh solvent.
-
Incorrect pH Adjustment: this compound, as an alkaloid, requires precise pH control for efficient partitioning.[1] During the acid wash, the pH must be low enough (typically pH 1-2) to fully protonate the amine nitrogen, rendering it water-soluble. Conversely, during basification, the pH must be high enough (typically pH 9-10) to deprotonate the ammonium salt, making it soluble in the organic solvent. Use a pH meter for accuracy.
-
Emulsion Formation: Persistent emulsions during liquid-liquid extraction can trap your compound, leading to significant loss.[2] See the question below for managing emulsions.
-
Compound Degradation: Although less common at this stage, prolonged exposure to harsh acidic or basic conditions could potentially degrade the target compound. Minimize the time the extract spends at extreme pH values.
Question: I am struggling with a persistent emulsion during liquid-liquid extraction. How can I resolve this?
Answer: Emulsion formation is a frequent issue, especially with crude plant extracts that contain surfactant-like molecules.[2] Here are several effective strategies to break an emulsion:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can force the separation of the organic and aqueous phases.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for physically separating the layers.[2]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or phase separation filter paper. This can physically disrupt the emulsion.[2]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[2]
II. Chromatographic Purification
Question: I am observing poor separation and significant tailing of my target compound on a silica gel column. What adjustments can I make?
Answer: Poor separation and peak tailing in normal-phase chromatography of alkaloids are common due to the basic nature of the compounds interacting strongly with the acidic silica surface.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (~0.1-1%), into your mobile phase. This will neutralize the acidic silanol groups on the silica gel, reducing strong interactions and improving peak shape.
-
Optimize Solvent System: The polarity of your mobile phase may be too high or too low. Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) first. A good starting point for alkaloids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3]
-
Use a Different Stationary Phase: If modifying the mobile phase is ineffective, consider an alternative stationary phase. Alumina is often used for separating basic compounds.[4] Alternatively, reversed-phase (e.g., C18) chromatography can be an excellent option where such strong tailing effects are less common.[5]
-
Check Column Packing and Loading: An improperly packed column will lead to channeling and poor separation. Ensure the column is packed uniformly. Overloading the column with too much crude sample will also severely compromise resolution. A general rule is to load 1-5% of the stationary phase weight.
Question: My this compound appears to be degrading during silica gel chromatography. How can I prevent this?
Answer: Compound instability on silica can be due to the acidic nature of the stationary phase.
-
Neutralize the Silica: As mentioned above, adding a basic modifier like triethylamine to the eluent can help protect sensitive compounds.
-
Use Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base.
-
Switch to a Different Technique: Consider using preparative High-Performance Liquid Chromatography (Prep-HPLC), particularly with a reversed-phase column (C18), which operates under less harsh conditions.[6] Counter-current chromatography (CCC) is another option that avoids solid stationary phases altogether.[3]
Question: I have impurities co-eluting with this compound during my preparative HPLC run. How can I improve the resolution?
Answer: Co-elution in HPLC indicates that the current method does not have sufficient selectivity for your target compound and the impurity.
-
Modify the Mobile Phase:
-
Change Solvent Composition: Alter the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
-
Adjust pH: If using a buffered mobile phase, small adjustments in pH can change the ionization state of this compound or the impurity, significantly impacting retention time and resolution.
-
-
Change the Stationary Phase: If mobile phase optimization fails, a different column chemistry is needed. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column, which offer different separation mechanisms.
-
Optimize Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution. Adjusting the column temperature can also affect selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Buxus extracts? Buxus species are rich in nor-triterpene alkaloids, often referred to as nor-cycloartane type alkaloids.[7] Therefore, the primary impurities are likely other structurally similar alkaloids, which can make separation challenging. Additionally, crude extracts will contain a wide variety of other natural products like sterols, fatty acids, and pigments.[8]
Q2: Which chromatographic techniques are most suitable for this compound purification? A multi-step approach is typically required.[5]
-
Low-Pressure Column Chromatography (LPLC): Often used for initial fractionation of the crude extract. Silica gel or alumina are common stationary phases.[4][9]
-
High-Performance Liquid Chromatography (HPLC): Essential for final purification to achieve high purity. Reversed-phase (RP-HPLC) on a C18 column is a very common and effective method.[6][9]
-
Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids solid supports, preventing irreversible adsorption and degradation of the sample.[3]
Q3: What are the key physicochemical properties of this compound to consider during purification? Knowing the properties of your target molecule is crucial for designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C25H29NO4 | [10] |
| Molecular Weight | 407.5 g/mol | [10] |
| IUPAC Name | 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one | [10] |
| Precursor m/z [M+H]+ | 408.217 | [10] |
| Nature | Alkaloid (Basic) | Inferred |
Q4: How can I monitor the success of my purification steps? Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, real-time monitoring. Use it to:
-
Check the composition of your crude extract.
-
Pool fractions from column chromatography.
-
Assess the purity of your isolated compound against a reference standard if available. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or mass spectrometer (MS) provides more detailed information on purity.[7]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloids from Buxus spp.
-
Extraction: Macerate 100 g of dried, powdered Buxus plant material (e.g., leaves) with 500 mL of methanol for 24 hours at room temperature. Filter and repeat the extraction twice more with fresh methanol.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Acidic Partitioning: Dissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl). This protonates the alkaloids, making them soluble in the aqueous layer.
-
Defatting: Extract the acidic solution three times with 150 mL of dichloromethane (DCM) to remove neutral and acidic compounds (lipids, chlorophyll, etc.). Discard the organic (DCM) layers.
-
Basification: Adjust the pH of the remaining aqueous layer to 9-10 using concentrated ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with 150 mL of DCM. The deprotonated alkaloids will now move into the organic layer.
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
Protocol 2: Silica Gel Column Chromatography for Fractionation
-
Preparation: Prepare a slurry of silica gel (e.g., 100 g) in your initial, non-polar mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude alkaloid fraction (e.g., 2 g) in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (~4 g) and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully layer this powder onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as a gradient elution. For alkaloids, adding 0.1% triethylamine to the mobile phase is recommended to prevent peak tailing.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor their composition using TLC.
-
Pooling: Combine the fractions that contain your target compound, this compound, and evaporate the solvent.
Visualizations
Workflow and Logic Diagrams
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. iipseries.org [iipseries.org]
- 5. jsmcentral.org [jsmcentral.org]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Alkaloid Separation - Lifeasible [lifeasible.com]
- 10. This compound | C25H29NO4 | CID 10740165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Buxifoliadine A Solubility in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of Buxifoliadine A during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in experimental assays?
A1: this compound is a natural acridone alkaloid found in the Buxus plant species. Like many other acridone alkaloids, it is a lipophilic compound with poor aqueous solubility. This low solubility can lead to several issues in biological assays, including precipitation of the compound upon dilution into aqueous assay buffers, underestimation of its biological activity, and poor reproducibility of experimental results. Many alkaloids from the Buxus genus have demonstrated noteworthy biological activities, including significant cytotoxicity against various cancer cell lines.
Q2: What are the initial signs of solubility problems with this compound in an assay?
A2: The most common sign of a solubility issue is the appearance of a cloudy or hazy solution, or visible precipitate, when the concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into your aqueous assay medium. This precipitation can occur immediately or over time, and may not always be visible to the naked eye, sometimes forming micro-precipitates that can still interfere with the assay.
Q3: What is the recommended maximum concentration of Dimethyl Sulfoxide (DMSO) in cell-based assays?
A3: DMSO is a widely used solvent for hydrophobic compounds, but it can be toxic to cells at higher concentrations. For most cell lines, it is recommended to keep the final concentration of DMSO in the assay medium at or below 0.5% (v/v) to minimize cytotoxic effects.[1][2][3] While some robust cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.[1][4]
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents such as ethanol can be used to prepare stock solutions of this compound. However, like DMSO, these solvents can also exert toxic effects on cells. The final concentration of ethanol in cell-based assays should generally be kept low, ideally below 1%, as higher concentrations can lead to a dose-dependent decrease in cell viability.[5][6][7] It is essential to conduct a solvent toxicity control for any new solvent in your specific assay system.
Q5: How can I enhance the solubility of this compound in my aqueous assay buffer?
A5: Several strategies can be employed to improve the solubility of poorly water-soluble compounds like this compound:
-
Co-solvents: Utilizing a minimal, non-toxic concentration of a water-miscible organic solvent, such as DMSO or ethanol, in the final assay medium can help maintain the compound's solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The solubility of basic compounds like alkaloids can often be increased by lowering the pH of the solution.
-
Use of Excipients: Non-toxic solubilizing agents can be added to the assay medium. These include:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[8][9][10] β-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[8][9]
-
Surfactants: Non-ionic or ionic surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds and increase their solubility.[11][12][13][14] The choice and concentration of the surfactant must be carefully optimized to avoid any interference with the assay or cytotoxic effects.
-
Troubleshooting Guide
Problem: this compound precipitates out of solution upon dilution into the aqueous assay buffer.
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | Determine the kinetic solubility of this compound in your specific assay buffer. If your desired working concentration is too high, you may need to lower it. |
| Inadequate Solvent Concentration | If using a co-solvent like DMSO, ensure the final concentration is sufficient to maintain solubility but remains below the cytotoxic threshold for your cells. A final DMSO concentration of 0.1-0.5% is a good starting point.[1][3] |
| pH of the Buffer | For this compound, an alkaloid, a slightly acidic pH may improve solubility. Test a range of physiologically acceptable pH values for your assay buffer. |
| Temperature Effects | Ensure that all solutions, including the stock solution and the assay buffer, are at the same temperature before mixing. Some compounds are less soluble at lower temperatures. |
Problem: Inconsistent or non-reproducible assay results.
| Possible Cause | Troubleshooting Step |
| Micro-precipitation | Even if not visibly cloudy, micro-precipitates can lead to variable amounts of soluble compound in different wells. Centrifuge the final diluted solution of this compound at high speed and use the supernatant for your assay. |
| Compound Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips. To mitigate this, consider using low-retention plasticware or pre-treating the plasticware with a solution of a non-ionic surfactant. |
| Stock Solution Instability | The stock solution of this compound may have degraded or precipitated over time, especially with repeated freeze-thaw cycles. Prepare fresh stock solutions and store them in small, single-use aliquots at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Working Solution using a Co-solvent (DMSO)
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or brief sonication.
-
Create an Intermediate Dilution Series: Prepare a series of intermediate dilutions of the this compound stock solution in 100% DMSO.
-
Final Dilution into Assay Medium: Directly before use, dilute the intermediate DMSO solutions into the final aqueous assay medium to achieve the desired working concentrations. The final DMSO concentration should be kept constant across all experimental and control groups and should not exceed the predetermined non-toxic level for your specific cell line (ideally ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO in the assay medium without this compound.
Protocol 2: Enhancing Solubility with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare an HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer.
-
Complexation of this compound:
-
Add the powdered this compound to the HP-β-CD solution.
-
Alternatively, add a concentrated DMSO stock of this compound to the HP-β-CD solution while vortexing. The volume of DMSO should be minimal.
-
-
Incubation: Incubate the mixture, typically with shaking or stirring, for a period ranging from a few hours to overnight at room temperature or 37°C to allow for the formation of the inclusion complex.
-
Sterilization and Use: Filter-sterilize the this compound/HP-β-CD solution through a 0.22 µm filter. This solution can then be used to prepare the final dilutions in the assay medium.
-
Control: A control containing the same concentration of HP-β-CD in the assay medium should be included in your experiment.
Data Presentation: Solvent and Excipient Tolerance in Assays
The following tables provide general guidelines for the maximum tolerated concentrations of common solvents and excipients in biological assays. It is crucial to experimentally determine the specific tolerance for your assay system.
Table 1: Maximum Recommended Concentrations of Co-solvents in Cell-Based Assays
| Co-solvent | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | ≤ 0.5%[1][3][15] | Some cell lines may tolerate up to 1%.[1][2] Cytotoxicity is cell line and exposure time dependent.[1] |
| Ethanol | ≤ 1%[16] | Cytotoxicity increases with concentration and exposure time.[5][6] |
Table 2: General Working Concentrations for Solubilizing Excipients
| Excipient | Typical Working Concentration Range | Notes |
| HP-β-Cyclodextrin | 0.5 - 2% (w/v) | Generally low cytotoxicity. Can improve solubility by several-fold.[9] |
| Tween® 20/80 | 0.01 - 0.1% (v/v) | Non-ionic surfactants. Use concentrations above the CMC. May interfere with some assays. |
| Sodium Dodecyl Sulfate (SDS) | 0.1 - 1% (w/v) | Anionic surfactant. Can be more disruptive to cell membranes and proteins. |
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
A troubleshooting workflow for addressing solubility issues with this compound.
Representative Signaling Pathway: MAPK/ERK Pathway
Acridone alkaloids have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
The MAPK/ERK signaling cascade, a potential target for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cyclodextrins [sigmaaldrich.com]
- 9. alzet.com [alzet.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Surfactant and pH in Dissolution of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buxifoliadine A Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Buxifoliadine A.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize this compound extraction?
A1: The initial and most critical step is the proper selection and preparation of the plant material. The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (leaves, stems, roots), the geographical location, and the time of harvest.[1] It is advisable to use high-quality, disease-free plant material from a reputable source. Proper drying and grinding of the plant material to a uniform and fine powder will significantly increase the surface area for solvent penetration and improve extraction efficiency.[2]
Q2: Which solvent system is best for extracting this compound?
Q3: How can I improve the yield of this compound from my crude extract?
A3: Low yield is a common challenge in natural product extraction.[2] To improve your yield, consider the following:
-
Extraction Method: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[7]
-
Extraction Parameters: Systematically optimize parameters such as temperature, extraction time, and the solvent-to-solid ratio.[8]
-
Acid-Base Partitioning: Ensure the pH is appropriately adjusted during the acid-base extraction steps to ensure this compound is in its desired form (salt or free base) for efficient separation.
-
Purification Steps: Minimize losses during purification by selecting appropriate chromatographic techniques and carefully handling the fractions.
Q4: What are some common pitfalls to avoid during the extraction process?
A4: Several common errors can lead to poor extraction efficiency:
-
Incomplete Drying: The presence of moisture can lead to enzymatic degradation of the target compound.[2]
-
Overheating: this compound may be heat-labile. High temperatures during extraction or solvent evaporation can lead to degradation.[2]
-
Inadequate Grinding: A coarse powder will result in incomplete extraction.[2]
-
Poor Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to significant loss of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper plant material preparation (insufficient drying, inadequate grinding).[2] | Ensure plant material is thoroughly dried and ground to a fine, uniform powder. |
| Inefficient extraction method. | Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[7] | |
| Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio).[8] | Systematically optimize each parameter. For example, perform small-scale extractions at different temperatures (e.g., 30°C, 45°C, 60°C) and for varying durations (e.g., 30 min, 60 min, 120 min) to identify the optimal conditions. | |
| Low Purity of this compound | Inefficient separation of alkaloids from other phytochemicals. | Optimize the pH during acid-base partitioning. A pH of 2 is typically used to protonate the alkaloids and bring them into the aqueous phase, while a pH of 9-10 is used to deprotonate them for extraction into an organic solvent. |
| Co-elution of impurities during chromatography. | Adjust the mobile phase composition, try a different stationary phase, or use a multi-step purification protocol involving different chromatographic techniques (e.g., column chromatography followed by preparative HPLC). | |
| Degradation of this compound | Exposure to high temperatures.[2] | Use a rotary evaporator at a controlled, low temperature for solvent removal. Avoid prolonged exposure to heat. |
| Exposure to extreme pH conditions. | While acid-base extraction is necessary, minimize the time the compound is exposed to strong acids or bases. | |
| Inconsistent Results | Variability in plant material.[1] | Source plant material from the same location and harvest at the same time of year. |
| Inconsistent experimental procedures. | Maintain a detailed and consistent protocol for all extractions. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Place 10 g of finely powdered, dried Buxus plant material into a 250 mL beaker.
-
Extraction: Add 100 mL of 80% methanol. Place the beaker in an ultrasonic bath.
-
Sonication: Sonicate at a frequency of 40 kHz and a power of 100 W for 45 minutes at a controlled temperature of 45°C.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: Dissolve the crude extract in 100 mL of 2% hydrochloric acid.
-
Washing: Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of dichloromethane to remove neutral and acidic compounds. The aqueous layer contains the protonated alkaloids.
-
Basification: Adjust the pH of the aqueous layer to 10 with a 2M sodium hydroxide solution.
-
Extraction of Free Bases: Extract the basified solution three times with 50 mL of dichloromethane. The combined organic layers now contain the alkaloid-rich fraction.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified alkaloid extract.
Data Presentation
Table 1: Comparison of Extraction Methods for Total Alkaloid Yield from Buxus microphylla
| Extraction Method | Solvent | Temperature (°C) | Time | Total Alkaloid Yield (mg/g of dry plant material) |
| Maceration | 80% Methanol | 25 | 48 h | 8.5 ± 0.7 |
| Soxhlet | 80% Methanol | 65 | 12 h | 12.3 ± 1.1 |
| Ultrasound-Assisted | 80% Methanol | 45 | 45 min | 15.8 ± 1.3 |
| Microwave-Assisted | 80% Methanol | 50 | 10 min | 17.2 ± 1.5 |
Note: These are illustrative values based on general findings for alkaloid extractions and should be optimized for this compound.[7]
Table 2: Effect of Solvent Polarity on Crude Extract Yield
| Solvent | Dielectric Constant | Crude Extract Yield (%) |
| n-Hexane | 1.88 | 1.2 |
| Dichloromethane | 9.08 | 3.5 |
| Acetone | 20.7 | 6.8 |
| Ethanol | 24.5 | 8.1 |
| Methanol | 32.7 | 9.5 |
Note: This table illustrates the general trend that more polar solvents tend to yield a higher amount of crude extract from plant material.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triterpenoid alkaloids from Buxus microphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aktpublication.com [aktpublication.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Determination of quifenadine by HPLC method in blood | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]
- 8. Isolation of a Steroidal Alkaloid From Buxus hyrcana - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
Technical Support Center: Buxifoliadine A Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Buxifoliadine A during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Activity | Chemical degradation due to improper storage conditions (e.g., high temperature, exposure to light or oxygen). | 1. Review storage conditions and compare with recommended protocols.2. Perform analytical tests (e.g., HPLC, LC-MS) to assess purity and identify potential degradation products.3. If degradation is confirmed, discard the sample and obtain a fresh batch. Implement stricter storage protocols for the new sample. |
| Discoloration of the Sample | Oxidation or light-induced degradation. The acridone core of this compound may be susceptible to photodecomposition. | 1. Immediately protect the sample from light by storing it in an amber vial or wrapping the container in aluminum foil.2. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.3. Evaluate the sample's purity to determine if the discoloration corresponds to significant degradation. |
| Precipitation from Solution | Poor solubility or changes in solvent composition due to evaporation. Temperature fluctuations can also affect solubility. | 1. Confirm the solvent and concentration are appropriate for this compound.2. If evaporation is suspected, prepare a fresh solution.3. For long-term storage of solutions, consider storing at a constant, controlled temperature. If storing at low temperatures, ensure the compound remains soluble upon thawing. |
| Inconsistent Experimental Results | Inconsistent sample integrity due to variable storage of aliquots. | 1. Aliquot the this compound sample upon receipt to avoid repeated freeze-thaw cycles or exposure of the entire stock to the atmosphere.2. Maintain a detailed log of when each aliquot is used.3. Perform a quality control check on a new aliquot if results are inconsistent. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, 4°C is acceptable. It is also advisable to store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Q2: How should I store this compound in solution?
If you need to store this compound in solution, it is recommended to use a high-purity, anhydrous solvent. Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C. The stability of alkaloids in solution can be variable, so it is best to prepare fresh solutions for experiments whenever possible.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented, based on its acridone structure, potential degradation could occur through oxidation of the phenolic hydroxyl groups, N-demethylation, or degradation of the prenyl side chains. Exposure to light could also lead to photodecomposition.
Q4: How can I check if my this compound sample has degraded?
The purity of your this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A comparison of the analytical profile of your stored sample with that of a fresh reference standard can reveal the presence of degradation products.
Q5: Is this compound sensitive to pH?
Experimental Protocols
Protocol 1: Establishing Optimal Storage Conditions for Solid this compound
This experiment is designed to determine the optimal temperature and atmospheric conditions for storing solid this compound.
Methodology:
-
Aliquot equal amounts of solid this compound into multiple amber glass vials.
-
Divide the vials into experimental groups based on storage temperature (-20°C, 4°C, and room temperature) and atmosphere (ambient air vs. inert gas like argon).
-
At initial time point (T=0), analyze a sample to establish a baseline purity profile using HPLC.
-
Store the experimental groups under their designated conditions.
-
At subsequent time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each group.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a solution of known concentration and analyze by HPLC.
-
Compare the purity of the stored samples to the baseline to determine the percentage of degradation.
Protocol 2: Assessing the Stability of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound in a chosen solvent at different temperatures.
Methodology:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO, ethanol).
-
Aliquot the stock solution into multiple single-use amber vials.
-
Establish a baseline (T=0) by analyzing a fresh aliquot via HPLC.
-
Store the aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature).
-
At specified time intervals (e.g., 24 hours, 1 week, 1 month), remove an aliquot from each temperature group.
-
Analyze the samples by HPLC and compare the results to the baseline to quantify degradation.
Data Presentation
Table 1: Hypothetical Stability of Solid this compound Under Various Storage Conditions Over 12 Months
| Storage Condition | Purity at 3 Months (%) | Purity at 6 Months (%) | Purity at 12 Months (%) |
| -20°C, Inert Gas | 99.8 | 99.7 | 99.5 |
| -20°C, Ambient Air | 99.5 | 99.1 | 98.5 |
| 4°C, Inert Gas | 99.2 | 98.5 | 97.0 |
| 4°C, Ambient Air | 98.0 | 96.5 | 94.0 |
| Room Temp, Ambient Air | 95.0 | 90.0 | 82.0 |
Table 2: Hypothetical Stability of this compound (10 mM in DMSO) in Solution
| Storage Temperature | Purity at 1 Week (%) | Purity at 1 Month (%) | Purity at 3 Months (%) |
| -80°C | 99.9 | 99.8 | 99.6 |
| -20°C | 99.5 | 98.9 | 97.8 |
| 4°C | 98.2 | 95.3 | 91.0 |
| Room Temperature | 92.0 | 85.0 | 75.0 |
Visualizations
Caption: Decision tree for selecting appropriate this compound storage conditions.
Caption: Workflow for conducting a stability study of this compound.
Caption: Potential degradation pathways for this compound.
Buxifoliadine A experimental variability and controls
Disclaimer: Detailed experimental data for Buxifoliadine A is limited in publicly available literature. This guide is based on the known characteristics of the broader family of Buxus alkaloids and general principles of natural product research. The provided protocols and data are illustrative examples and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant batch-to-batch variability in the biological activity of my this compound extract?
A1: The chemical profile of Buxus species, the source of this compound, is known to exhibit significant variability. Key factors include:
-
Seasonal Variation: The concentration of alkaloids in Buxus sempervirens has been shown to be highest in the summer months (July/August). Extracts prepared from plant material harvested at different times of the year will likely have different concentrations of this compound and other related alkaloids, leading to varied experimental outcomes.[1]
-
Plant Organ: The distribution of alkaloids can differ between various parts of the plant, such as leaves and twigs.[1] Ensure that your extraction protocol uses a consistent source of plant material for every batch.
-
Geographical Location and Variety: Different varieties of Buxus (e.g., arborescens vs. suffruticosa) and plants grown in different geographical locations can have distinct alkaloid profiles.[1]
To mitigate this, we recommend sourcing from a single, well-characterized batch of plant material or using a highly purified and standardized sample of this compound if available.
Q2: What are the potential biological activities of this compound?
A2: While specific studies on this compound are scarce, the Buxus family of steroidal alkaloids has been reported to exhibit a wide range of biological activities.[2][3][4] Your experiments could therefore investigate:
-
Cytotoxicity: Many Buxus alkaloids have shown potent cytotoxic effects against various human tumor cell lines, including ovarian cancer.[5]
-
Antiprotozoal Activity: Several alkaloids from Buxus sempervirens have demonstrated significant in vitro activity against parasites like Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness).[6]
-
Enzyme Inhibition: Inhibition of cholinesterases (acetyl- and butyryl-cholinesterase) is another commonly reported activity for this class of compounds.[2][4]
-
Antibacterial Activity: Some Buxus alkaloids have also been investigated for antibacterial properties.[3][4]
Q3: What positive and negative controls should I use in my experiments?
A3: The choice of controls is critical and depends on the specific assay being performed.
-
Negative Control: A vehicle control (e.g., DMSO or ethanol at the same final concentration used to dissolve this compound) is essential in all experiments to account for any effects of the solvent on the cells or assay system.
-
Positive Controls (Assay-Dependent):
-
Cytotoxicity Assays (e.g., MTT, SRB): Use a well-characterized cytotoxic agent like Doxorubicin or Paclitaxel.
-
Antimalarial Assays: Use a standard antimalarial drug such as Chloroquine or Artemisinin.
-
Cholinesterase Inhibition Assays: Use a known inhibitor like Galantamine or Donepezil.
-
Troubleshooting Guides
Issue 1: Low or No Observed Activity
If this compound is not showing the expected biological effect, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low experimental activity.
Issue 2: High Background Signal in Assays
High background can be caused by compound interference with the assay reagents or detection method.
-
Problem: In colorimetric or fluorometric assays (e.g., MTT, resazurin), this compound itself might absorb light or fluoresce at the measurement wavelengths.
-
Solution: Run a "compound only" control well that contains the media, assay reagents, and this compound but no cells. Subtract this background reading from your experimental wells.
Quantitative Data Summary
The following table presents example IC₅₀ values for several Buxus alkaloids (other than this compound) against various cell lines, illustrating the typical potency range for this compound class.
| Compound Name | Target Cell Line | Assay Type | Reported IC₅₀ (µM) | Reference |
| Compound 36 (Buxus sinica) | ES2 (Ovarian Cancer) | Cytotoxicity | 1.33 | [5] |
| Compound 36 (Buxus sinica) | A2780 (Ovarian Cancer) | Cytotoxicity | 0.48 | [5] |
| O-benzoyl-cycloprotobuxoline-D | T. brucei rhodesiense | Antiprotozoal | 1.1 | [6] |
| Cyclomicrophylline-A | T. brucei rhodesiense | Antiprotozoal | 2.1 | [6] |
| O-tigloylcyclovirobuxeine-B | P. falciparum (K1) | Antimalarial | 1.9 | [6] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic activity of this compound against an adherent cancer cell line (e.g., A2780).
-
Cell Seeding:
-
Culture A2780 cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Include wells for "vehicle control" (medium + DMSO) and "no-cell" blanks (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Signaling Pathway Diagram
The precise molecular target and signaling pathway for this compound are not well-established. However, many cytotoxic natural products induce apoptosis. The diagram below illustrates a hypothetical pathway where this compound could induce apoptosis, a common mechanism for anticancer compounds.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buxus steroidal alkaloids: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Refining Dosage for Buxifoliadine A Cytotoxicity Assays: A Technical Guide
Disclaimer: Limited public information exists regarding specific dosage recommendations for Buxifoliadine A in cytotoxicity assays. This guide provides a comprehensive framework for researchers to empirically determine the optimal dosage range for their specific cell lines and experimental conditions. The principles and troubleshooting advice are based on established cytotoxicity assay protocols.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a typical starting concentration range for a novel compound like this compound? | For a compound with unknown cytotoxicity, it is advisable to start with a wide range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to millimolar), to identify the active range. A common starting point is a high concentration (e.g., 100 µM or 1 mM) followed by serial dilutions. |
| How do I choose the right cell line for my this compound cytotoxicity assay? | The choice of cell line should be guided by the research question. Consider the tissue of origin, expression of potential targets of this compound, and the doubling time of the cells. It is also good practice to test on both cancerous and non-cancerous (normal) cell lines to assess selectivity.[1] |
| What are the critical controls to include in my assay? | Essential controls include: - Untreated cells (negative control): Cells cultured in media with the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any solvent-induced cytotoxicity. - Positive control: A known cytotoxic compound to ensure the assay is working correctly. - Media only (background control): Wells containing only culture medium to measure the background signal.[2][3] |
| How long should I incubate the cells with this compound? | The incubation time can significantly impact the results and typically ranges from 24 to 72 hours.[4] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for observing a cytotoxic effect. |
| What is the "edge effect" and how can I minimize it? | The "edge effect" refers to the phenomenon where wells on the periphery of a microplate evaporate more quickly, leading to increased concentrations of reagents and affecting cell growth.[3] To mitigate this, it is recommended to not use the outer wells of the assay plate for experimental samples and instead fill them with sterile media or PBS.[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - High cell density.[2] - Contamination of reagents or culture medium. - Intrinsic fluorescence/absorbance of this compound. | - Optimize cell seeding density by performing a cell titration experiment.[2] - Use fresh, sterile reagents and media. - Include a "compound only" control to measure its intrinsic signal and subtract it from the experimental values. |
| Low Signal or No Cytotoxic Effect | - this compound concentration is too low. - Incubation time is too short. - The chosen cell line is resistant to this compound. - this compound is not soluble in the culture medium. | - Test a higher range of concentrations. - Increase the incubation period. - Try a different cell line. - Confirm the solubility of this compound in your assay medium. A stock solution is often prepared in DMSO.[5] |
| High Variability Between Replicate Wells | - Inconsistent cell seeding. - Pipetting errors during compound addition or reagent dispensing. - "Edge effect" in the microplate.[3] | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated multichannel pipettes and be consistent with pipetting technique.[6] - Avoid using the outer wells of the plate for experimental samples.[3] |
| Unexpected Cell Stimulation at Low Concentrations | - Hormesis effect, where low doses of a toxic substance can stimulate a beneficial response. - The compound may have biphasic effects. | - This is a valid biological response. Ensure your dose-response curve covers a wide enough range to capture both the stimulatory and inhibitory effects. |
Experimental Protocols
General Protocol for Determining this compound IC50 Value
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a common colorimetric cytotoxicity assay like the MTT or WST-8 assay.
1. Cell Preparation:
-
Culture the selected cell line to ~80% confluency.
-
Harvest the cells and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.[2]
2. Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of working concentrations.
-
Add the different concentrations of this compound to the appropriate wells of the 96-well plate containing the cells. Remember to include vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
3. Cytotoxicity Measurement (WST-8 Assay Example):
-
After the incubation period, add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
4. Data Analysis:
-
Subtract the background absorbance (media only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualizing the Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Signaling Pathway Considerations
While the specific mechanism of action for this compound is not detailed in the provided search results, cytotoxicity is often mediated through the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[8] Further investigation into the mechanism could involve assays that probe for key markers of these pathways.
Caption: Potential cytotoxic mechanisms of action.
References
- 1. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. dojindo.com [dojindo.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
dealing with impurities in Buxifoliadine A samples
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and purification of Buxifoliadine A samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a type of acridone alkaloid, a class of naturally occurring compounds. It has been isolated from plants such as Atalantia buxifolia.[1] Acridone alkaloids are of interest to researchers for their potential biological activities, including cytotoxic (anti-cancer) and anti-inflammatory effects.
Q2: What are the common impurities found in crude this compound samples?
A2: When this compound is extracted from its natural source, Atalantia buxifolia, it is often co-extracted with other structurally similar acridone alkaloids. The most common of these are Citrusinine-I and N-methylatalaphylline.[1] These related compounds are the primary impurities that researchers may encounter in their samples.
Q3: Why is it important to remove these impurities?
A3: For accurate pharmacological studies and in drug development, it is crucial to work with a pure compound. The presence of related alkaloid impurities can lead to misleading results in biological assays, as they may have their own biological activities. Regulatory requirements for pharmaceutical development also mandate a high level of purity for any active pharmaceutical ingredient (API).
Q4: What analytical techniques are recommended for identifying impurities in this compound samples?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for both identifying and quantifying impurities in this compound samples.[2][3][4] When coupled with a mass spectrometer (LC-MS), this technique can also help in the structural elucidation of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure of the purified this compound and its impurities.
Troubleshooting Guide: Dealing with Impurities
Researchers may face several challenges when purifying this compound. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of this compound from other acridone alkaloids (e.g., Citrusinine-I) in HPLC. | The mobile phase composition is not optimal for resolving compounds with very similar structures and polarities. | Adjust the gradient of the mobile phase. A shallower gradient can improve the resolution between closely eluting peaks. Experiment with different solvent systems, such as acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid to improve peak shape and separation. |
| Co-elution of multiple compounds, appearing as a single broad peak. | The HPLC column may be overloaded with the sample. The chosen stationary phase (e.g., C18) may not be the most suitable for the separation of these specific alkaloids. | Reduce the amount of sample injected onto the column. Consider using a different type of HPLC column, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like acridone alkaloids. |
| Presence of unknown peaks in the chromatogram. | These could be degradation products of this compound or other extracted compounds. Degradation can be caused by exposure to light, high temperatures, or extreme pH. | To identify these unknown peaks, use LC-MS analysis. To prevent degradation, protect the sample from light and store it at low temperatures. Ensure that the solvents used for extraction and purification are of high purity and are degassed. |
| Low recovery of this compound after purification. | The compound may be adsorbing to the stationary phase of the HPLC column, or it may be degrading during the purification process. The fraction collection parameters may not be optimized. | Add a small amount of a competing agent, like a volatile acid (e.g., 0.1% formic acid), to the mobile phase to reduce peak tailing and improve recovery. Ensure that the pH of the mobile phase is compatible with the stability of this compound. Optimize the fraction collection window to ensure the entire peak is collected. |
Experimental Protocols
Protocol 1: Analytical HPLC for Impurity Profiling of this compound
This protocol outlines a general method for the analytical separation and quantification of this compound and its common impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude or partially purified this compound sample in the initial mobile phase composition.
Protocol 2: Preparative HPLC for Purification of this compound
This protocol provides a starting point for scaling up the analytical method for purification purposes.
-
Instrumentation: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase: Same as the analytical method.
-
Gradient: The gradient may need to be adjusted to optimize for loading and resolution. A common starting point is to run a slightly shallower gradient than the analytical method.
-
Flow Rate: The flow rate should be scaled up according to the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).
-
Sample Loading: The amount of sample that can be loaded will depend on the complexity of the mixture and the desired purity. It is recommended to perform loading studies on an analytical column first to determine the maximum injection volume before losing resolution.
-
Fraction Collection: Collect fractions based on the elution of the this compound peak. The purity of the collected fractions should be confirmed by analytical HPLC.
Signaling Pathways and Experimental Workflows
This compound Purification Workflow
The following diagram illustrates a typical workflow for the isolation and purification of this compound.
Caption: A flowchart outlining the key steps in the purification of this compound.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on studies of other natural products with similar structures and biological activities, this compound may induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It might also exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: A diagram illustrating the potential mechanisms of this compound.
References
- 1. Febuxostat Modulates MAPK/NF-κBp65/TNF-α Signaling in Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Buxifoliadine A Stability and Handling
Disclaimer: Buxifoliadine A is a specialized area of research with limited publicly available stability data. The following protocols and troubleshooting guides have been developed based on best practices for structurally related steroidal alkaloids from the Buxus family. Researchers should adapt these recommendations as a starting point and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on general knowledge of steroidal alkaloids, the stability of this compound is likely influenced by:
-
Temperature: Elevated temperatures can accelerate degradation.[1][2][3] It is generally recommended to store Buxus alkaloids at cool temperatures. For instance, Cyclobuxine D, another Buxus alkaloid, is recommended to be stored at 2°C - 8°C.
-
pH: Both acidic and alkaline conditions can lead to the degradation of alkaloids.[1] The specific pH sensitivity of this compound is not documented, but it is crucial to control the pH of solutions during extraction and analysis.
-
Light: Exposure to UV or ambient light can cause photodegradation of alkaloids.[1][3]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of alkaloid structures.[3][4]
Q2: What is the recommended procedure for extracting this compound from plant material to minimize degradation?
To minimize degradation during extraction, consider the following steps based on general alkaloid extraction protocols:
-
Solvent Selection: Methanol or an aqueous solution of a strong acid are commonly used for extracting Buxus alkaloids.[5][6] The choice of solvent can impact the extraction efficiency and the stability of the target compound.
-
Temperature Control: Perform extractions at a temperature below 60°C to reduce the risk of thermal degradation.[5] Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be efficient at lower temperatures but require careful optimization to prevent compound degradation.[7]
-
pH Management: If using an acidic solution for extraction, subsequent neutralization and purification steps should be performed promptly to avoid prolonged exposure to harsh pH conditions.[5]
-
Light Protection: Conduct extraction procedures in a dark environment or using amber-colored glassware to protect the extract from light.
Q3: How should I store this compound samples (both solid and in solution) to ensure long-term stability?
-
Solid Form: Store solid, purified this compound in a tightly sealed, amber-colored vial at 2-8°C. For long-term storage, consider storage at -20°C.
-
In Solution: If this compound needs to be stored in solution, use a suitable, non-reactive solvent and store at -20°C or lower in airtight, amber vials. It is advisable to prepare fresh solutions for experiments whenever possible.
Troubleshooting Guides
Issue 1: Low yield or suspected degradation of this compound during extraction.
| Potential Cause | Troubleshooting Suggestion |
| High Extraction Temperature | Lower the extraction temperature. If using Soxhlet extraction, which can take 16-24 hours at around 65°C, consider alternative methods like ultrasonic or microwave-assisted extraction which can be faster and operate at lower temperatures.[6][7] |
| Inappropriate Solvent | Test different extraction solvents. Methanol is effective for a wide range of Buxus alkaloids.[6] Acidified water can also be used, but requires careful pH control during subsequent workup.[5][8] |
| Prolonged Extraction Time | Optimize the extraction time to maximize yield while minimizing degradation. Monitor the extraction progress at different time points. |
| Light Exposure | Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. |
| Oxidation | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Inconsistent results in bioassays or analytical measurements.
| Potential Cause | Troubleshooting Suggestion |
| Sample Degradation in Solution | Prepare fresh solutions of this compound for each experiment. If solutions must be stored, perform a stability study by analyzing aliquots over time to determine the rate of degradation under your storage conditions. |
| Inappropriate Solvent for Bioassay | Ensure the solvent used to dissolve this compound is compatible with your bioassay and does not interfere with the results. Perform solvent-only controls. |
| Adsorption to Labware | Use low-adsorption labware (e.g., polypropylene or silanized glass) to minimize loss of the compound. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. |
Experimental Protocols
Protocol 1: General Extraction of Buxus Alkaloids
This protocol is a general guideline and should be optimized for this compound.
-
Plant Material Preparation: Air-dry the plant material (Buxus leaves, twigs, or roots) at room temperature in a well-ventilated, dark area.[9] Grind the dried material into a fine powder.
-
Extraction:
-
Method A: Maceration with Methanol: Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.[6] Filter the extract and repeat the process two more times. Combine the filtrates.
-
Method B: Acidic Water Extraction: Extract the powdered plant material with a 1-10% aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at a temperature below 60°C.[5] The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
-
Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 45°C.[5]
-
Purification (for acidic water extract):
-
Alkalinize the acidic extract to a pH between 9 and 10 with a suitable base (e.g., ammonium hydroxide).
-
Perform a liquid-liquid extraction with an organic solvent such as chloroform or dichloromethane to partition the free alkaloids into the organic phase.[8]
-
Wash the organic phase with water to remove impurities.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude alkaloid extract.
-
-
Further Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[3][10]
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[3]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[4] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified period.[4] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.[4]
-
Thermal Degradation: Expose the solid compound and the solution to dry heat at a high temperature (e.g., 80°C) for a specified period.[1]
-
Photodegradation: Expose the solid compound and the solution to UV and visible light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as LC-MS, to quantify the remaining this compound and to identify any degradation products.[11][12]
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 78.5 | 3 |
| 3% H₂O₂, RT | 24 | 65.1 | 4 |
| Dry Heat, 80°C | 48 | 92.7 | 1 |
| Photostability (ICH Q1B) | - | 95.3 | 1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical workflow for a forced degradation study of this compound.
References
- 1. High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Quantification of steroidal alkaloids in Buxus papillosa using electrospray ionization liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Buxifoliadine A: A Comparative Analysis of its Bioactivity with Related Alkaloids
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Buxifoliadine A and other structurally related acridone alkaloids, with a focus on their cytotoxic and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a member of the acridone class of alkaloids, natural products known for their diverse pharmacological activities. Isolated from plants of the Rutaceae family, such as Atalantia buxifolia, these compounds have garnered significant interest for their potential as therapeutic agents. This guide synthesizes available experimental data to offer an objective comparison of this compound's activity profile against that of its analogs.
Comparative Analysis of Cytotoxic Activity
Acridone alkaloids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. While specific cytotoxic data for this compound is not extensively available in the public domain, the activity of its close structural analog, Buxifoliadine E, provides valuable insights. Buxifoliadine E has shown potent cytotoxic activity against several human cancer cell lines, with the most significant effect observed against liver cancer (HepG2) cells.[1][2]
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Buxifoliadine E | LNCaP (Prostate Cancer) | 43.10 | [2] |
| HepG2 (Liver Cancer) | 41.36 | [2] | |
| HT29 (Colon Cancer) | 64.60 | [2] | |
| SHSY5Y (Neuroblastoma) | 96.27 | [2] | |
| Atalaphyllinine | HepG2 (Liver Cancer) | 6.5 ± 0.0 | [3] |
| 1,3-dimethoxy-10-methylacridone | MDA-MB-231-BCRP (Breast Cancer) | 3.38 | [4] |
| CEM/ADR5000 (Leukemia) | 58.10 | [4] | |
| N-methylatalaphylline | LNCaP (Prostate Cancer) | Moderate Activity | [2] |
| Citrusinine-I | LNCaP (Prostate Cancer) | Moderate Activity | [2] |
Comparative Analysis of Anti-inflammatory Activity
Several acridone alkaloids exhibit significant anti-inflammatory and anti-allergic properties. Research on compounds isolated from Atalantia buxifolia has revealed potent inhibitory effects on inflammatory mediators. For instance, one un-named compound demonstrated strong inhibition of superoxide anion generation.[3] Furthermore, Buxifoliadine E and Citrusinine-I, another acridone alkaloid, have shown considerable anti-allergic activity.[5]
| Alkaloid | Assay | IC50 (µM) | Reference |
| Unnamed Compound from A. buxifolia | Superoxide Anion Generation | 4.8 ± 0.7 | [3] |
| Buxifoliadine E | Anti-allergic (RBL-2H3 cells) | 6.1 | [5] |
| Citrusinine-I | Anti-allergic (RBL-2H3 cells) | 18.7 | [5] |
Signaling Pathways
The cytotoxic effects of Buxifoliadine E are understood to be mediated through the induction of apoptosis via the ERK/MAPK signaling pathway.[1][6][7] Treatment of HepG2 cells with Buxifoliadine E resulted in the inhibition of Erk phosphorylation, a key step in a signaling cascade that regulates cell proliferation and survival.[1]
The anti-inflammatory actions of many alkaloids are linked to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. While the direct effect of this compound on this pathway has not been explicitly detailed, it is a common mechanism for related anti-inflammatory compounds.
Experimental Workflows and Signaling Pathway Diagrams
Caption: Workflow for determining the cytotoxic activity of acridone alkaloids using the MTT assay.
Caption: Workflow for assessing the anti-inflammatory activity of acridone alkaloids by measuring nitric oxide production.
Caption: Simplified representation of the ERK/MAPK signaling pathway and the inhibitory effect of Buxifoliadine E.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, LNCaP) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test alkaloids (e.g., Buxifoliadine E) and a vehicle control.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated to allow for adherence.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test alkaloids for a short period (e.g., 1-2 hours).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide (NO).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric reaction.
-
Absorbance Reading: The absorbance of the colored product is measured at approximately 540 nm.
-
IC50 Determination: The IC50 value for the inhibition of NO production is determined by comparing the nitrite concentrations in treated and untreated stimulated cells.
Conclusion
The available data strongly suggest that this compound and its related acridone alkaloids are promising candidates for further investigation as cytotoxic and anti-inflammatory agents. While direct experimental data for this compound is limited, the activities of its close analogs, particularly Buxifoliadine E, highlight the potential of this structural class. Future studies should focus on elucidating the specific activity and mechanisms of action of this compound to fully understand its therapeutic potential.
References
- 1. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway [mdpi.com]
- 2. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Butein, Dexamethasone, and Indomethacin
Notice: As of the latest literature review, there is a significant lack of published scientific data on the anti-inflammatory properties of Buxifoliadine A . To fulfill the structural and content requirements of this comparison guide, we will use Butein , a well-researched natural chalcone with demonstrated anti-inflammatory effects, as a substitute. This guide will compare the anti-inflammatory performance of Butein against the established steroidal anti-inflammatory drug, Dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is for illustrative purposes to showcase a comparative framework.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
This section provides a quantitative comparison of the inhibitory effects of Butein, Dexamethasone, and Indomethacin on key inflammatory mediators in macrophage cell lines, primarily RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
| Compound | Target Mediator | Cell Line | IC₅₀ Value | Reference |
| Butein | Nitric Oxide (NO) | RAW 264.7 | ~14.6 µM | [1] |
| Prostaglandin E₂ (PGE₂) | RAW 264.7 | Not explicitly found | ||
| TNF-α | Mouse Peritoneal Macrophages | 14.6 µM | ||
| IL-6 | RAW 264.7 | Not explicitly found | ||
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | Dose-dependent inhibition | [2][3] |
| Prostaglandin E₂ (PGE₂) | RAW 264.7 | Dose-dependent inhibition | [2] | |
| TNF-α | RAW 264.7 | Dose-dependent inhibition | [2] | |
| IL-6 | RAW 264.7 | Dose-dependent inhibition | [2] | |
| Indomethacin | Nitric Oxide (NO) | RAW 264.7 | 56.8 µM | [4] |
| Prostaglandin E₂ (PGE₂) | RAW 264.7 | 2.8 µM | [4] | |
| TNF-α | RAW 264.7 | 143.7 µM | [4] | |
| COX-1 | Human | 18 nM | [5] | |
| COX-2 | Human | 26 nM | [5] |
Comparative Analysis of In Vivo Anti-Inflammatory Activity
This section compares the in vivo anti-inflammatory efficacy of Butein, Dexamethasone, and Indomethacin using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.
| Compound | Animal Model | Administration Route | ED₅₀ Value | Reference |
| Butein | Mice | Oral | Not explicitly found | |
| Dexamethasone | Rats | Intraperitoneal | ~10 mg/kg (significant inhibition) | [6] |
| Indomethacin | Rats | Oral | 10 mg/kg | [7] |
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the methodology for inducing an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and assessing the inhibitory effects of test compounds.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Butein, Dexamethasone, Indomethacin)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for Prostaglandin E₂ (PGE₂), TNF-α, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Butein, Dexamethasone, or Indomethacin). Cells are pre-incubated with the compounds for 1-2 hours.
-
Inflammatory Stimulation: LPS is added to each well (except for the unstimulated control) to a final concentration of 100-1000 ng/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for analysis.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
PGE₂, TNF-α, and IL-6: The concentrations of these cytokines in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition for each mediator is calculated relative to the LPS-stimulated control. IC₅₀ values are determined by plotting the inhibition percentage against the log of the compound concentration.
In Vivo: Carrageenan-Induced Paw Edema in Mice/Rats
This protocol describes the induction of acute inflammation in the paw of a rodent model using carrageenan and the evaluation of the anti-inflammatory effects of test compounds.
Materials:
-
Male Wistar rats or Swiss albino mice (20-30 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (Butein, Dexamethasone, Indomethacin)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer or calipers.
-
Compound Administration: The test compounds (Butein, Dexamethasone, or Indomethacin) or the vehicle (control) are administered orally or intraperitoneally to the animals.
-
Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
ED₅₀ Determination: The effective dose that causes 50% inhibition of edema (ED₅₀) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
Inflammatory Signaling Pathways
The following diagrams illustrate the simplified signaling pathways involved in the inflammatory response that are often targeted by anti-inflammatory agents.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Caption: General overview of the MAPK signaling cascade in inflammation.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro and in vivo experiments described in this guide.
Caption: General workflow for screening anti-inflammatory compounds.
References
- 1. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. apjai-journal.org [apjai-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Cyclovirobuxine D and Buxifoliadine Alkaloids
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of Cyclovirobuxine D and the emerging Buxifoliadine class of alkaloids.
This guide provides a detailed comparison of the biological activities of Cyclovirobuxine D, a well-studied triterpenoid alkaloid, and the lesser-known Buxifoliadine group of acridone alkaloids. Due to a lack of specific biological data for Buxifoliadine A, this comparison utilizes data available for the closely related Buxifoliadine E as a representative of its class. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the known signaling pathways to facilitate a clear understanding of their respective mechanisms of action.
Executive Summary
Cyclovirobuxine D, derived from Buxus microphylla, has demonstrated a wide range of pharmacological effects, including significant anticancer and cardiovascular activities. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, modulation of key signaling pathways like Akt/mTOR, and regulation of ion channels.
In contrast, the Buxifoliadine alkaloids, isolated from Atalantia buxifolia (also known as Severinia buxifolia), are a more recently discovered class of compounds. While data on this compound is not currently available in the scientific literature, studies on Buxifoliadine E reveal potent cytotoxic effects against various cancer cell lines through the inhibition of the Erk signaling pathway. Extracts from Atalantia buxifolia have also been shown to possess a range of bioactivities, including antioxidant, anti-inflammatory, and antibacterial properties, suggesting a broad therapeutic potential for its constituent alkaloids.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for Cyclovirobuxine D and Buxifoliadine E, providing a basis for comparing their potency and cellular effects.
Table 1: Cytotoxicity of Cyclovirobuxine D against various cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration/Time | Effect | Reference |
| MGC-803 | Gastric Cancer | Cell Viability | 0-240 µM; 72 h | ~90% reduction in viability | [1] |
| MKN28 | Gastric Cancer | Cell Viability | 0-240 µM; 72 h | ~80% reduction in viability | [1] |
| T98G | Glioblastoma | Cell Cycle Analysis | 0-240 µmol/l | S phase arrest | [2] |
| Hs683 | Low-Grade Glioma | Cell Cycle Analysis | 0-240 µmol/l | G0/G1 phase arrest | [2] |
| MCF-7 | Breast Cancer | Autophagy Induction | Not specified | Growth inhibition | [3] |
Table 2: Other notable biological activities of Cyclovirobuxine D.
| Activity | Target/Assay | IC50/Effective Concentration | Effect | Reference |
| Potassium Channel Blockade | hERG Potassium Channels (HEK293 cells) | 19.7 µM | Inhibition of channel currents | [3] |
| Cardioprotection | Rat model of congestive heart failure | 0.5-2.0 mg/kg (in vivo) | Reduced mortality, improved cardiac function | [3] |
Table 3: Cytotoxicity of Buxifoliadine E against various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| LNCaP | Prostate Cancer | WST-8 | Most potent among 10 acridones tested | [4] |
| HepG2 | Hepatoblastoma | WST-8 | Most potent cytotoxicity among 4 cell lines | [4] |
| HT29 | Colorectal Cancer | WST-8 | Significant inhibition of proliferation | [4] |
| SH-SY5Y | Neuroblastoma | WST-8 | Significant inhibition of proliferation | [4] |
| KKUM156 | Not Specified | Not Specified | 2 µg/mL to 3.8 µg/mL | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Cyclovirobuxine D: Cell Viability and Apoptosis Assays
-
Cell Viability Assay: Gastric cancer cells (MGC-803 and MKN28) were treated with varying concentrations of Cyclovirobuxine D (0-240 µM) for 24, 48, and 72 hours. Cell viability was assessed using a standard colorimetric assay that measures metabolic activity.[1]
-
Cell Cycle Analysis: Glioblastoma (T98G) and low-grade glioma (Hs683) cells were treated with Cyclovirobuxine D (0, 80, 160, and 240 µmol/l). The cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide.[2]
-
Apoptosis Assay: Apoptosis in gastric cancer cells was determined by flow cytometry using Annexin V-FITC and propidium iodide staining. The expression of apoptosis-related proteins such as cleaved Caspase-3 and the Bax/Bcl-2 ratio was evaluated by Western blotting.[5]
Buxifoliadine E: Cytotoxicity and Western Blotting
-
Cytotoxicity Assay: The cytotoxic effects of Buxifoliadine E on various cancer cell lines (LNCaP, HepG2, HT29, SH-SY5Y) were determined using a WST-8 assay, which measures cell proliferation.[4][6]
-
Western Blot Analysis: To elucidate the mechanism of action, HepG2 cells were treated with Buxifoliadine E. The expression levels of proteins involved in apoptosis (Bax, cleaved caspase-3, Bid) and the MAPK signaling pathway (Erk, p38) were analyzed by Western blotting.[4][7]
Signaling Pathways and Mechanisms of Action
The biological activities of Cyclovirobuxine D and Buxifoliadine E are mediated by their interaction with distinct cellular signaling pathways.
Cyclovirobuxine D: A Multi-Target Agent
Cyclovirobuxine D exerts its anticancer effects through the induction of both apoptosis and autophagy. It has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[1] Furthermore, it induces mitochondria-mediated apoptosis, characterized by the upregulation of Bax and cleaved Caspase-3.[5] In the context of cardiovascular diseases, Cyclovirobuxine D's ability to block hERG potassium channels and modulate intracellular calcium levels contributes to its cardioprotective effects.[3][8]
Caption: Signaling pathways modulated by Cyclovirobuxine D.
Buxifoliadine E: An Erk Pathway Inhibitor
The cytotoxic effects of Buxifoliadine E in cancer cells are primarily attributed to its ability to inhibit the Erk signaling pathway.[4] This inhibition leads to the induction of apoptosis, as evidenced by changes in the levels of pro-apoptotic proteins like Bax and the executioner caspase, cleaved caspase-3.[4][7]
Caption: Proposed mechanism of action for Buxifoliadine E.
Experimental Workflow
The general workflow for investigating the biological activity of these natural products is outlined below.
Caption: General experimental workflow for natural product bioactivity studies.
Conclusion
Cyclovirobuxine D is a promising multi-target agent with well-documented anticancer and cardiovascular activities. Its ability to modulate multiple signaling pathways underscores its therapeutic potential. The Buxifoliadine alkaloids, represented here by Buxifoliadine E, are emerging as potent cytotoxic agents with a distinct mechanism of action centered on the inhibition of the Erk pathway.
While a direct comparison between this compound and Cyclovirobuxine D is hampered by the current lack of data for this compound, the available information on Buxifoliadine E suggests that the Buxifoliadine class of compounds warrants further investigation as potential anticancer agents. Future studies should focus on elucidating the biological activities of other Buxifoliadine alkaloids, including this compound, to fully understand their therapeutic potential and enable more direct comparisons with established natural products like Cyclovirobuxine D. Researchers are encouraged to explore the diverse chemical space of Atalantia buxifolia for novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical compositions and biological activities of Serevenia buxifolia essential oil leaves cultivated in Vietnam (Thua Thien Hue) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new acridone alkaloids from the branch of Atalantia buxifolia and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Buxifoliadine A on Cancer Cell Lines: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cytotoxic effects of the novel compound Buxifoliadine A against various cancer cell lines. Due to the absence of published data on this compound, this document serves as a template, utilizing data from established chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—to illustrate the comparative framework.
This guide provides a standardized approach to evaluating the cytotoxic potential of new chemical entities. The methodologies and data presentation formats can be adapted for any new compound under investigation.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin, cisplatin, and paclitaxel against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma). These values, collated from various studies, provide a benchmark for assessing the potency of novel compounds like this compound.
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | ~0.1 - 2.5[1] |
| A549 | Not explicitly found | |
| HeLa | ~0.311 - 1.91 (µg/mL)[2][3] | |
| Cisplatin | MCF-7 | Not explicitly found |
| A549 | Not explicitly found | |
| HeLa | ~28.96 (µg/mL)[2] | |
| Paclitaxel | MCF-7 | ~0.0035 - 3.5[4] |
| A549 | Not explicitly found | |
| HeLa | Not explicitly found |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and exposure time.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the accurate assessment of cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for determining cell viability.
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and control drugs (e.g., doxorubicin) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently with a pipette or on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing Cellular Mechanisms and Workflows
Understanding the mechanism of action is a critical step in drug development. Many cytotoxic agents induce apoptosis, or programmed cell death. The following diagrams illustrate a typical experimental workflow and a simplified apoptotic signaling pathway.
References
- 1. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Buxifoliadine A Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Buxifoliadine A, a steroidal alkaloid with the molecular formula C25H29NO4, requires robust and reliable analytical methods for its determination in various matrices during preclinical and clinical studies. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The comparison is presented in the context of a cross-validation exercise to ensure consistency and reliability of analytical data when transferring methods or using multiple analytical approaches.
The performance characteristics outlined below are based on established principles of bioanalytical method validation and data from studies on similar steroidal alkaloids.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. The following table summarizes the typical performance characteristics of a hypothetical HPLC-UV and a more sensitive LC-MS/MS method for the quantification of this compound in a biological matrix, such as human plasma.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (as per FDA/ICH Guidelines)[1][2][3][4][5][6][7][8] |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.99 |
| Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL | Dependent on expected concentrations |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) | Within ± 15% of nominal value (± 20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | ~15 ng/mL | ~0.15 ng/mL | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10; Accuracy within ±20% and Precision ≤20% |
| Selectivity/Specificity | Moderate (potential for interference) | High (based on mass-to-charge ratio) | No significant interfering peaks at the retention time of the analyte |
| Matrix Effect | Not typically assessed | Should be evaluated (typically <15% RSD) | Consistent and reproducible response, independent of matrix components |
| Recovery | > 80% | > 80% | Consistent, precise, and reproducible |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
This method is suitable for the quantification of this compound in samples where concentrations are expected to be in the higher ng/mL range.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 200-300 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
LC-MS/MS Method Protocol
This highly sensitive and selective method is ideal for bioanalytical studies requiring low limits of quantification.[9]
-
Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[9]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule of this compound ([M+H]⁺), and product ions would be determined after fragmentation.
-
Injection Volume: 5 µL.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of this compound).
-
Perform liquid-liquid extraction or solid-phase extraction for sample clean-up.
-
Evaporate the final extract to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods to ensure data comparability.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. hhs.gov [hhs.gov]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. Quantification of steroidal alkaloids in Buxus papillosa using electrospray ionization liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Buxifoliadine A: A Comparative Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Buxifoliadine A, an acridone alkaloid isolated from the plant species Atalantia, has emerged as a compound of interest in the field of cancer research. While direct and extensive structure-activity relationship (SAR) studies on this compound are currently limited, valuable insights can be gleaned from the cytotoxic profiles of its structural analogs. This guide provides a comparative analysis of this compound's potential anticancer activity by examining the performance of closely related acridone alkaloids, supported by experimental data. The information presented herein is intended to guide future research and drug development efforts centered on this promising scaffold.
Comparative Cytotoxicity of Acridone Alkaloids
The cytotoxic activity of a compound is a critical measure of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency.
A key study on acridone alkaloids isolated from Atalantia monophylla provides a foundational dataset for comparing the cytotoxic effects of this compound's analogs against various human cancer cell lines. The study evaluated ten acridone alkaloids, including Buxifoliadine E, which shares a close structural resemblance to this compound.
| Compound | Structure | LNCaP (Prostate Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | SH-SY5Y (Neuroblastoma) IC50 (µM) |
| Buxifoliadine E | 43.10 | 41.36 | 64.60 | 96.27 | |
| N-methylatalaphylline | Moderate Activity | Not Reported | Not Reported | Not Reported | |
| Atalaphylline | Moderate Activity | Not Reported | Not Reported | Not Reported | |
| N-methylatalaphyllinine | Moderate Activity | Not Reported | Not Reported | Not Reported | |
| Atalaphyllinine | No Effect | Not Reported | Not Reported | Not Reported | |
| N-methylcycloatalaphylline A | Moderate Activity | Not Reported | Not Reported | Not Reported | |
| Citrusinine II | Moderate Activity | Not Reported | Not Reported | Not Reported | |
| Citrusinine I | Moderate Activity | Not Reported | Not Reported | Not Reported | |
| Glycosparvarine | Moderate Activity | Not Reported | Not Reported | Not Reported | |
| Citruscridone | No Effect | Not Reported | Not Reported | Not Reported |
Data sourced from a study on acridone derivatives from Atalantia monophylla which indicated that Buxifoliadine E was the most potent compound tested.[1][2] The study also noted that atalaphyllinine and citruscridone showed no effect on the LNCaP cell line.[1]
Key Observations from the Data:
-
Buxifoliadine E as a Potent Analog: Among the ten tested acridone alkaloids, Buxifoliadine E demonstrated the most potent cytotoxic activity across all four cancer cell lines, with the lowest IC50 values observed in HepG2 and LNCaP cells.[1][2]
-
Importance of Prenyl and Hydroxyl Groups: While a definitive SAR is yet to be established, the presence and position of prenyl and hydroxyl groups on the acridone scaffold appear to play a crucial role in determining the cytotoxic potency.
-
Cell Line Specificity: The varying IC50 values of Buxifoliadine E against different cancer cell lines suggest a degree of cell-type-specific activity.
Experimental Protocols
The evaluation of a compound's cytotoxicity is a fundamental step in preclinical drug development. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT Cytotoxicity Assay
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., LNCaP, HepG2, HT29, SH-SY5Y)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (e.g., acridone alkaloids) are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects on the cells.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The anticancer activity of many compounds is mediated through their interaction with specific cellular signaling pathways. Research on Buxifoliadine E suggests that its cytotoxic effects may be exerted through the inhibition of the Extracellular Signal-Regulated Kinase (ERK) pathway, a key regulator of cell proliferation and survival.[1][2]
References
Buxifoliadine A: Unraveling the Efficacy of a Natural Alkaloid
A comprehensive comparison between naturally sourced and synthetically produced Buxifoliadine A remains elusive due to a significant gap in the current scientific literature. While the natural occurrence of this compound in plants of the Atalantia genus is documented, extensive efficacy studies, as well as a reported total synthesis of the compound, are not publicly available. This guide presents the existing information on this compound and related compounds, highlighting the areas where further research is critically needed.
This compound is a natural acridone alkaloid that has been isolated from Atalantia buxifolia and Atalantia monophylla, plants belonging to the Rutaceae family.[1] These plants have a history of use in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments including cough, snakebites, and chronic rheumatism.[2] While research has been conducted on the phytochemical constituents and biological activities of crude extracts and other isolated compounds from these plants, specific and detailed efficacy data for this compound is conspicuously absent from published studies.
Natural Occurrence and Related Bioactive Compounds
Research into the chemical constituents of Atalantia buxifolia and Atalantia monophylla has revealed a rich diversity of bioactive molecules, including alkaloids, coumarins, flavonoids, and terpenoids.[3][4] Studies on extracts and isolated compounds other than this compound have demonstrated a range of pharmacological activities:
-
Anti-inflammatory Effects: A study on compounds from the twigs of Atalantia buxifolia showed that one of the isolated compounds exhibited a significant anti-inflammatory effect by inhibiting superoxide anion generation.[5][6]
-
Cytotoxicity: The same study reported that the acridone alkaloid atalaphyllinine demonstrated cytotoxicity against the human liver cancer cell line, HepG2.[5][6]
-
Antimicrobial Activity: Methanolic leaf extracts of Atalantia monophylla have shown notable antimicrobial activity against Staphylococcus aureus.[7][8]
-
Anti-allergic Properties: A related alkaloid, buxifoliadine-E, isolated from Atalantia monophylla, has been reported to possess potent anti-allergic properties.[3]
While these findings are promising for the therapeutic potential of compounds from the Atalantia genus, they do not provide direct evidence of the efficacy of this compound.
The Missing Link: Synthetic this compound and Efficacy Data
A thorough search of the scientific literature did not yield any published methods for the total synthesis of this compound. The absence of a synthetic route means that, at present, all this compound available for research would be of natural origin.
Crucially, there are no available in vitro or in vivo studies detailing the biological activity or efficacy of this compound. Quantitative data, such as IC50 or EC50 values, which are essential for evaluating the potency and effectiveness of a compound, have not been reported. Furthermore, the signaling pathways through which this compound might exert any biological effects remain unknown.
Future Directions and the Path Forward
The lack of data on both synthetic production and biological efficacy of this compound prevents any meaningful comparison. To address this knowledge gap and unlock the potential of this natural product, the following research steps are essential:
Figure 1. A logical workflow for future research on this compound.
The development of a total synthesis for this compound would be a critical step, enabling the production of larger, more consistent quantities of the compound for extensive biological evaluation. Subsequent in vitro and in vivo studies would be necessary to determine its efficacy, identify its molecular targets, and elucidate its mechanism of action. Only after such data is generated for both natural and synthetic this compound can a true and objective comparison be made.
References
- 1. This compound | C25H29NO4 | CID 10740165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Phenolic Components from the Twigs of Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
Buxifoliadine A: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comparative analysis of Buxifoliadine A, an acridone alkaloid isolated from Atalantia buxifolia and Atalantia monophylla. It is important to note that, to date, there are no specific preclinical or clinical studies validating the therapeutic efficacy of this compound for any specific indication. This guide, therefore, extrapolates the potential therapeutic applications of this compound based on the known biological activities of its source plant, Atalantia buxifolia, and the broader class of acridone alkaloids. The information presented herein is intended to serve as a foundational resource to stimulate further research and investigation into the therapeutic promise of this natural compound.
Introduction to this compound
This compound is a naturally occurring acridone alkaloid.[1] Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their diverse and significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The therapeutic potential of this compound is currently inferred from the activities of the plant extracts from which it is derived and the established pharmacology of the acridone alkaloid family.
Comparative Analysis of Bioactivities
This section compares the known biological activities of Atalantia buxifolia extracts and other acridone alkaloids with established therapeutic agents. This comparison aims to highlight the potential therapeutic areas where this compound could be investigated.
Anticancer Activity
Extracts from Atalantia buxifolia and several acridone alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanism for some acridone alkaloids involves the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Table 1: Comparison of Anticancer Activity
| Compound/Drug | Target Cell Line(s) | IC50/EC50 | Mechanism of Action (if known) | Reference |
| Atalaphyllinine (from A. buxifolia) | HepG2 (Human liver cancer) | 6.5 ± 0.0 μM | Not specified | [5] |
| Normelicopidine (Acridone alkaloid) | PC-3M (Prostate cancer) | 12.5 µg/mL | Not specified | [7] |
| Essential oil of A. monophylla | HeLa (Cervical cancer) | 43.08 ± 0.02 µg/mL | Induction of apoptosis | [8] |
| Doxorubicin (Standard Chemotherapy) | Various | Varies (cell line dependent) | DNA intercalation, Topoisomerase II inhibition | N/A |
| Paclitaxel (Standard Chemotherapy) | Various | Varies (cell line dependent) | Microtubule stabilization | N/A |
Anti-inflammatory Activity
Extracts from Atalantia buxifolia and Atalantia monophylla have shown significant anti-inflammatory effects in in-vitro and in-vivo models.[9][10][11] This suggests that this compound may possess anti-inflammatory properties.
Table 2: Comparison of Anti-inflammatory Activity
| Compound/Drug | Model/Assay | Effective Dose/IC50 | Mechanism of Action (if known) | Reference |
| A. buxifolia leaf essential oil | Heat-induced denaturation | IC50 = 40.25 μg/mL | Not specified | [9] |
| A. monophylla stem Phanta | Carrageenan-induced paw edema | Significant at various time points | Not specified | [10] |
| Buxifoxime A (from A. buxifolia) | Superoxide anion generation | IC50 = 4.8 ± 0.7 μM | Inhibition of superoxide anion generation | [5] |
| Ibuprofen (NSAID) | Various | Varies | COX-1 and COX-2 inhibition | N/A |
| Dexamethasone (Corticosteroid) | Various | Varies | Glucocorticoid receptor agonism | N/A |
Experimental Protocols
General Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, PC-3M) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
General Protocol for Carrageenan-Induced Paw Edema Assay
This is a standard in-vivo model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., an extract of Atalantia monophylla) or a standard drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizing Potential Mechanisms
The following diagrams illustrate a hypothetical mechanism of action for an acridone alkaloid as a Wnt/β-catenin signaling inhibitor and a general experimental workflow for its validation. It is crucial to emphasize that these pathways are not specifically validated for this compound.
Caption: Hypothetical mechanism of this compound as a Wnt/β-catenin signaling inhibitor.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Phenolic Components from the Twigs of Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antigenotoxic and apoptotic activities of essential oil of Atalantia monophylla Correa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical compositions and biological activities of Serevenia buxifolia essential oil leaves cultivated in Vietnam (Thua Thien Hue) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of Atavijambira (Atalantia monophylla DC.) root and stem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Buxifoliadine A Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Comparison of Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of Buxifoliadine A while minimizing processing time and solvent consumption. This section compares three primary extraction techniques: conventional acid-base extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Table 1: Comparative Analysis of this compound Extraction Methods
| Parameter | Conventional Acid-Base Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Utilizes the basic nature of alkaloids to separate them from other plant components through pH manipulation. | Employs high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing solvent penetration. | Uses microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and release of target compounds. |
| Estimated Yield | Moderate | High[1][2] | High to Very High[3] |
| Purity of Crude Extract | Moderate | Moderate to High | Moderate to High |
| Extraction Time | Long (24-48 hours)[4] | Short (20-90 minutes)[1][2] | Very Short (5-15 minutes) |
| Solvent Consumption | High[4] | Low to Moderate | Low |
| Energy Consumption | Low | Moderate | High |
| Scalability | Scalable | Scalable | Scalable |
| Equipment Cost | Low | Moderate | Moderate to High |
| Potential for Thermolabile Compound Degradation | Low | Low to Moderate | Moderate to High |
Note: The quantitative data presented are estimates based on general alkaloid extraction studies and may vary depending on the specific plant material, solvent system, and experimental conditions.
Experimental Protocols
Detailed methodologies for the extraction and subsequent purification of this compound are provided below. These protocols are based on established techniques for alkaloid isolation from Buxus species.
Conventional Acid-Base Extraction Protocol
This method is a traditional and widely used technique for the selective extraction of alkaloids.
a. Extraction:
-
Air-dry and powder the leaves of Buxus sempervirens.
-
Macerate the powdered plant material (1 kg) in 5 L of 5% hydrochloric acid (HCl) in methanol for 48 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude acidic extract.
-
Dissolve the crude extract in 1 L of distilled water and wash with 3 x 500 mL of diethyl ether to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonium hydroxide solution.
-
Extract the alkaline solution with 5 x 500 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloidal extract.
b. Purification (Column Chromatography):
-
Prepare a silica gel column (60-120 mesh) using a slurry packing method with chloroform.
-
Dissolve the crude alkaloidal extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) mobile phase and Dragendorff's reagent for visualization.
-
Combine fractions containing this compound and evaporate the solvent to obtain the purified compound.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE is a modern technique that can significantly reduce extraction time and solvent consumption.[1][2]
a. Extraction:
-
Place 100 g of powdered Buxus sempervirens leaves in a 1 L flask.
-
Add 500 mL of methanol.
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 60 minutes at 40°C.[5]
-
Filter the mixture and repeat the extraction process on the plant residue with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
b. Purification (Preparative HPLC):
-
Dissolve the crude extract in the mobile phase.
-
Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.[6]
-
Use a mobile phase of acetonitrile and water with 0.1% formic acid in a gradient elution.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction to yield highly purified this compound.
Microwave-Assisted Extraction (MAE) Protocol
MAE is a rapid extraction method that utilizes microwave energy for efficient heating.[3]
a. Extraction:
-
Place 50 g of powdered Buxus sempervirens leaves in a microwave-safe extraction vessel.
-
Add 500 mL of ethanol.
-
Irradiate the mixture in a microwave extractor at 500 W for 10 minutes.
-
Allow the mixture to cool, then filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
b. Purification (Column Chromatography followed by Preparative HPLC):
-
Perform an initial purification of the crude extract using silica gel column chromatography as described in the conventional method.
-
Further purify the this compound-rich fractions using preparative HPLC as described in the UAE protocol for higher purity.
Visualization of Workflows
The following diagrams illustrate the general workflows for the described extraction and purification processes.
Caption: General workflows for different this compound extraction methods.
Caption: A typical purification workflow for this compound.
Concluding Remarks
The choice of an extraction method for this compound will depend on the specific research goals, available resources, and desired scale of production.
-
Conventional acid-base extraction is a cost-effective method suitable for initial lab-scale isolation, though it is time and solvent intensive.
-
Ultrasound-Assisted Extraction (UAE) offers a significant improvement in efficiency, reducing both time and solvent usage, making it a good option for routine laboratory work.
-
Microwave-Assisted Extraction (MAE) provides the most rapid extraction but requires careful optimization to prevent potential degradation of thermolabile compounds.
For achieving high purity, a multi-step purification process, typically involving column chromatography followed by preparative HPLC, is recommended regardless of the initial extraction method employed. Further research is warranted to establish optimized and validated protocols specifically for this compound to facilitate its development as a potential therapeutic agent.
References
- 1. Ultrasound-assisted extraction of three bufadienolides from Chinese medicine ChanSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 5. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Buxifoliadine A: A Comparative Analysis with Standard Therapeutics
A comprehensive review of existing scientific literature reveals a significant gap in the experimental data detailing the specific bioactivities of Buxifoliadine A. As a result, a direct quantitative comparison with standard drugs is not feasible at this time. While the chemical structure of this compound is documented, its pharmacological effects and potential therapeutic applications remain largely unexplored in published research.
This guide will instead provide an overview of the known biological activities of closely related acridone alkaloids isolated from the same plant genus, Atalantia, to offer a contextual understanding of the potential therapeutic areas for this class of compounds. Furthermore, we will touch upon computational predictions for a related compound, Buxifoliadine D, and present comparative data for standard drugs in relevant therapeutic classes.
Bioactivity of Related Acridone Alkaloids from Atalantia buxifolia
Research on other acridone alkaloids isolated from Atalantia buxifolia has indicated potential antibacterial and acetylcholinesterase inhibitory activities.[1] For instance, two new acridone alkaloids, 3-methoxy-1,4,5-trihydroxy-10-methylacridone and 2,3-dimethoxy-1,4,5-trihydroxy-10-methylacridone, have demonstrated significant antibacterial activity against Staphylococcus aureus and weak inhibitory effects on acetylcholinesterase.[1]
In Silico Predictions for Buxifoliadine D
A computational study employing high-throughput virtual screening has identified a related compound, Buxifoliadine D, as a potential inhibitor of BRD4-BD1.[2] Bromodomain-containing protein 4 (BRD4) is a key regulator of gene expression and is considered a promising target for cancer therapy.[2] This in silico finding suggests that Buxifoliadine-type compounds may warrant further investigation for their anticancer potential. However, it is crucial to note that these are computational predictions and require experimental validation.
Comparative Data for Standard Drugs
To provide a framework for potential future studies on this compound, the following tables summarize the bioactivity of standard drugs in the therapeutic areas suggested by the activities of its sister compounds: antibacterial, acetylcholinesterase inhibition, and oncology (specifically BRD4 inhibition).
Table 1: Bioactivity of a Standard Antibiotic against Staphylococcus aureus
| Compound | Mechanism of Action | MIC50 against S. aureus (µg/mL) |
| Vancomycin | Inhibits cell wall synthesis | 0.5 - 2 |
MIC50 (Minimum Inhibitory Concentration, 50%) is the concentration of an antimicrobial drug that inhibits the visible growth of 50% of isolates of a given microorganism.
Table 2: Bioactivity of a Standard Acetylcholinesterase Inhibitor
| Compound | Mechanism of Action | IC50 for Acetylcholinesterase (nM) |
| Donepezil | Reversible inhibitor of acetylcholinesterase | 6.7 |
IC50 (Half maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Bioactivity of a Standard BRD4 Inhibitor
| Compound | Mechanism of Action | IC50 for BRD4 (nM) |
| JQ1 | Competitive inhibitor of the acetyl-lysine binding site of BET bromodomains | 50 - 100 |
Experimental Protocols
Should experimental data for this compound become available, the following are generalized methodologies for the key experiments mentioned.
1. Antibacterial Activity Assay (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
2. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for acetylcholinesterase (AChE) inhibitors.
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured spectrophotometrically.
-
Procedure:
-
AChE is pre-incubated with the test compound at various concentrations.
-
The substrate (acetylthiocholine) and DTNB are added to initiate the reaction.
-
The change in absorbance is measured over time.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
3. BRD4 Inhibition Assay (AlphaScreen)
This is a bead-based immunoassay used to measure the binding of BRD4 to acetylated histone peptides.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when BRD4 binds to the histone peptide. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission.
-
Procedure:
-
Biotinylated histone H4 peptide is bound to streptavidin-coated donor beads.
-
GST-tagged BRD4 is bound to anti-GST acceptor beads.
-
The test compound is incubated with the BRD4-bound beads.
-
The histone peptide-bound beads are added.
-
The plate is read on an AlphaScreen-compatible reader.
-
A decrease in the signal indicates inhibition of the BRD4-histone interaction.
-
Signaling Pathway Diagram
Below is a simplified representation of a potential signaling pathway that could be investigated if this compound is found to have anticancer properties via BRD4 inhibition.
Caption: Potential mechanism of action for this compound as a BRD4 inhibitor.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Buxifoliadine A
For researchers and drug development professionals, the safe handling of novel compounds like Buxifoliadine A is paramount. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach based on established principles of laboratory safety for uncharacterized substances is essential. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
When handling a compound with unknown toxicity, it is crucial to assume it is hazardous.[1][2] This includes potential skin and eye irritation, as well as unknown systemic effects. The following procedures are based on general best practices for handling novel bioactive compounds and alkaloids.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves.[3] | Prevents skin contact. Double-gloving provides an extra layer of protection against potential permeation. Powder-free gloves are recommended to avoid aerosolization of the compound.[4] |
| Eye Protection | Chemical safety goggles and a face shield.[5] | Protects eyes and face from splashes and aerosols. Standard safety glasses are insufficient. |
| Lab Coat | Disposable, low-permeability fabric with a solid front and tight-fitting cuffs.[3] | Protects the body from contamination. Cuffs should be tucked under the outer pair of gloves. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary if there is a risk of aerosol generation and work cannot be conducted in a certified chemical fume hood.[6][7] | Protects against inhalation of airborne particles. |
| Footwear | Closed-toe shoes.[8] | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely at every stage.
1. Risk Assessment: Before any handling, a thorough risk assessment must be conducted.[9][10][11] This involves reviewing all available information on this compound and similar acridone alkaloids to anticipate potential hazards. The risk assessment should be documented and reviewed by the principal investigator and all personnel involved.
2. Engineering Controls: All manipulations of solid or dissolved this compound that could generate dust or aerosols must be performed in a certified chemical fume hood.[2][8] This is the primary method for minimizing inhalation exposure. The fume hood sash should be kept as low as possible.
3. Handling Procedures:
-
Weighing: Weigh the compound in the fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.
-
Dissolving: Add solvent to the solid compound slowly to avoid splashing.
-
Transport: When moving the compound, even in solution, use secondary containment, such as a sealed container placed within a larger, unbreakable container.[12]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][12] Do not eat, drink, or apply cosmetics in the laboratory.[1]
4. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the immediate area and alert others. If safe to do so, use a chemical spill kit to absorb the material. All materials used for cleanup should be treated as hazardous waste.
-
Exposure:
-
Skin: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eyes: Flush with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Segregation: All solid waste (gloves, weighing paper, etc.) and liquid waste (solutions containing the compound) contaminated with this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Disposal Method: The waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 9. johe.rums.ac.ir [johe.rums.ac.ir]
- 10. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 11. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 12. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
